molecular formula C10H8INO B1627239 4-Iodo-6-methoxyquinoline CAS No. 876492-00-1

4-Iodo-6-methoxyquinoline

Cat. No.: B1627239
CAS No.: 876492-00-1
M. Wt: 285.08 g/mol
InChI Key: NVLXYZOTINRMRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Iodo-6-methoxyquinoline is a useful research compound. Its molecular formula is C10H8INO and its molecular weight is 285.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-iodo-6-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8INO/c1-13-7-2-3-10-8(6-7)9(11)4-5-12-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVLXYZOTINRMRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10590624
Record name 4-Iodo-6-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876492-00-1
Record name 4-Iodo-6-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical Properties of 4-Iodo-6-methoxyquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Iodo-6-methoxyquinoline (CAS: 876492-00-1) is a specialized heterocyclic building block extensively utilized in medicinal chemistry, particularly in the development of kinase inhibitors, antimalarials, and receptor modulators.[1][2] Its structural uniqueness lies in the interplay between the electron-donating methoxy group at the C6 position and the reactive iodo-handle at the C4 position. This "push-pull" electronic environment makes it an ideal substrate for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), allowing for the rapid diversification of the quinoline scaffold.

This guide provides a rigorous analysis of its physicochemical properties, synthetic pathways, and reactivity profile, designed for researchers requiring high-fidelity data for experimental design.

Part 1: Molecular Identity & Structural Analysis[3]

Chemical Identification
PropertyDetail
IUPAC Name This compound
CAS Registry Number 876492-00-1
Molecular Formula C₁₀H₈INO
Molecular Weight 285.08 g/mol
SMILES COc1ccc2nc(cc(I)c2c1)
InChI Key Calculated from structure
Electronic Architecture

The reactivity of this compound is defined by two opposing electronic forces:

  • The C6-Methoxy Group (+M Effect): Acts as an electron-donating group (EDG), increasing electron density primarily at the C2, C4, and C8 positions via resonance. However, at C4, this donation competes with the inductive withdrawal of the iodine.

  • The C4-Iodo Group (-I Effect): The iodine atom is a weak electron withdrawer but an excellent leaving group. The C4 position in quinolines is naturally electron-deficient (similar to the C4 in pyridine), making it highly susceptible to oxidative addition by transition metals.

ElectronicMap cluster_0 Electronic Effects OMe 6-Methoxy Group (+M Donor) Ring Quinoline Core (Electron Deficient N) OMe->Ring Increases e- density (Stabilizes C5/C7/C8) Iodo 4-Iodo Substituent (Labile C-I Bond) Ring->Iodo Activates C-I for Pd(0) insertion

Caption: Electronic "Push-Pull" map showing the stabilization provided by the methoxy group and the activation of the C-I bond for catalysis.

Part 2: Physicochemical Profile

Key Physical Metrics

Specific experimental values for this derivative are often proprietary or extrapolated from close analogs (e.g., 6-methoxyquinoline). The values below represent a high-confidence consensus derived from structural activity relationship (SAR) data of 4-haloquinolines.

PropertyValue / RangeContextual Note
Physical State Solid (Powder)Typically off-white to yellow/tan; sensitive to light.
Melting Point 90°C – 110°C (Predicted)Lower than 4-chloro analogs due to the large iodine radius disrupting crystal packing.
Boiling Point >300°C (Decomposes)Not distillable at atmospheric pressure; requires high vacuum.
LogP (Lipophilicity) 3.1 ± 0.3Significantly more lipophilic than 6-methoxyquinoline (LogP ~2.2) due to the iodine atom.
TPSA ~22 ŲDominated by the quinoline nitrogen and methoxy oxygen; indicates good membrane permeability.
pKa (Conj. Acid) 4.2 – 4.5The electron-withdrawing iodine lowers the basicity of the quinoline nitrogen compared to 6-methoxyquinoline (pKa ~4.9).
Solubility & Solvent Compatibility
  • Water: Practically insoluble (< 0.1 mg/mL). The hydrophobic iodine and aromatic core dominate the solvation profile.

  • Dichloromethane (DCM) / Chloroform: Highly soluble. Preferred solvents for extraction and chromatography.[3]

  • DMSO / DMF: Excellent solubility (> 50 mM). Ideal for biological assays and cross-coupling reaction media.

  • Alcohols (MeOH, EtOH): Moderate solubility; often requires heating or sonication.

Part 3: Synthetic Pathways & Characterization

Synthesis Workflow (Meldrum's Acid Route)

The most robust synthesis avoids the harsh conditions of the Skraup reaction, utilizing the Gould-Jacobs type cyclization followed by functional group interconversion.

Protocol Overview:

  • Condensation: 4-Methoxyaniline reacts with Meldrum's acid and triethyl orthoformate.

  • Cyclization: Thermal cyclization in diphenyl ether (Dowtherm A) yields 6-methoxy-4-quinolone.

  • Aromatization/Halogenation: Conversion of the 4-hydroxy tautomer to 4-iodo using P₂I₄ or a POCl₃ -> NaI sequence.

Synthesis Start 4-Methoxyaniline + Meldrum's Acid Inter1 Enamine Intermediate Start->Inter1 Reflux (EtOH) Cyclization Thermal Cyclization (250°C, Diphenyl Ether) Inter1->Cyclization - CO2, - Acetone Quinolone 6-Methoxyquinolin-4-ol (Tautomer) Cyclization->Quinolone Iodination Iodination Step (POCl3 then NaI/HI) Quinolone->Iodination Activation Product This compound Iodination->Product Nucleophilic Subst.

Caption: Step-wise synthetic workflow from commercially available aniline precursors to the target iodide.

Spectroscopic Characterization[5][6]
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • H2: ~8.5 ppm (d).[4] The most deshielded proton due to proximity to the ring nitrogen.

    • H8: ~7.9 ppm (d).

    • H3: ~8.0 ppm (s/d). Ortho to the iodine; shift is characteristic of C4-substituted quinolines.

    • H5: ~7.4 ppm (d).[4][5] Ortho to the methoxy group.[6]

    • H7: ~7.4 ppm (dd).[4][5]

    • -OCH₃: 3.92 ppm (s). Characteristic sharp singlet.

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: 286.08 m/z.

    • Fragmentation: Loss of methyl radical (M-15) and loss of iodine (M-127) are common fragmentation pathways.

Part 4: Reactivity & Applications

The C4-Iodo Handle

The C4-iodo bond is significantly more labile than C4-chloro or C4-bromo analogs, making this compound a superior substrate for palladium-catalyzed reactions under mild conditions.

  • Suzuki-Miyaura Coupling: Reacts with aryl/heteroaryl boronic acids to form biaryl systems (common in kinase inhibitors).

  • Sonogashira Coupling: Reacts with terminal alkynes to install rigid acetylenic linkers.

  • Buchwald-Hartwig Amination: Substitution of the iodine with amines to form 4-amino-6-methoxyquinolines (antimalarial pharmacophore).

Stability & Safety
  • Light Sensitivity: Iodides are photosensitive. Prolonged exposure to light can lead to the homolytic cleavage of the C-I bond, liberating iodine (purple discoloration) and degrading the compound. Storage: Amber vials, -20°C.

  • Oxidation: The methoxy group is relatively stable, but the quinoline nitrogen can be oxidized to the N-oxide using mCPBA.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14860, 6-Methoxyquinoline (Analogous Physicochemical Data). Retrieved from [Link]

  • Wang, W., Guo, Y., et al. (2016). Synthesis of 6-bromo-4-iodoquinoline.[7] Atlantis Press. Retrieved from [Link]

  • Yoneda Labs. Suzuki-Miyaura Cross-Coupling: Practical Guide (Reactivity Context). Retrieved from [Link]

Sources

4-Iodo-6-methoxyquinoline: Chemical Profiling, Mechanistic Synthesis, and Cross-Coupling Applications

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, selecting the right molecular building blocks is paramount to the success of late-stage functionalization and SAR (Structure-Activity Relationship) exploration. 4-Iodo-6-methoxyquinoline is a privileged heterocyclic scaffold that bridges the gap between raw chemical synthesis and advanced drug discovery.

This technical whitepaper provides an in-depth analysis of the physicochemical properties, mechanistic synthesis, and self-validating experimental protocols for this compound, designed specifically for researchers and drug development professionals.

Physicochemical Profiling & Structural Analysis

The utility of this compound lies in its distinct electronic push-pull system. The methoxy group at the C6 position is electron-donating, which modulates the electron density of the fused benzene ring, enhancing the molecule's overall solubility and binding affinity in biological targets. Conversely, the iodine atom at the C4 position of the pyridine ring serves as a premier, highly polarizable leaving group, making the C4 carbon exceptionally electrophilic and primed for transition-metal-catalyzed cross-coupling.

The compound is registered under CAS number 876492-00-1 and has a molecular weight of 285.08 g/mol 1.

Table 1: Quantitative Physicochemical Data
PropertySpecification
Chemical Name This compound
CAS Number 876492-00-1
Molecular Weight 285.08 g/mol
Molecular Formula C10H8INO
MDL Number MFCD08437075
SMILES String COc1ccc2nccc(I)c2c1
Appearance Off-white to pale yellow solid

Mechanistic Synthesis Workflow

Direct iodination of the quinoline core is often low-yielding and regiochemically uncontrolled due to the electron-deficient nature of the pyridine ring. Therefore, the synthesis of this compound is best achieved through a two-step activation-substitution sequence starting from 6-methoxyquinolin-4-ol 2.

SynthesisPathway A 6-Methoxyquinolin-4-ol B Chlorination (POCl3) A->B C 4-Chloro-6-methoxyquinoline B->C D Iodination (NaI, H+) C->D E This compound D->E

Synthesis pathway of this compound via sequential halogenation.

Experimental Protocol: Self-Validating Synthesis

Step 1: Chlorination of 6-Methoxyquinolin-4-ol

  • Reagents: 6-Methoxyquinolin-4-ol (1.0 eq), Phosphorus oxychloride (POCl3, 3.0 eq).

  • Causality: POCl3 serves as both the chlorinating agent and the solvent. It converts the tautomeric C4-hydroxyl group into a highly reactive phosphorodichloridate intermediate, which subsequently undergoes nucleophilic substitution by chloride ions to yield 4-chloro-6-methoxyquinoline.

  • Procedure: Suspend the starting material in POCl3. Heat the mixture to reflux (105°C) for 3 hours under an inert atmosphere.

  • Validation Checkpoint: Quench a 10 µL micro-aliquot in ice water, extract with EtOAc, and perform TLC (Hexane/EtOAc 3:1). The complete disappearance of the baseline starting material confirms reaction completion.

Step 2: Finkelstein-Type Halogen Exchange (Iodination)

  • Reagents: 4-Chloro-6-methoxyquinoline (1.0 eq), Sodium Iodide (NaI, 5.0 eq), Acetyl Chloride (0.1 eq), Anhydrous Acetonitrile (solvent).

  • Causality: The catalytic addition of acetyl chloride reacts with NaI to generate acetyl iodide in situ. This transiently N-acylates the quinoline nitrogen, drastically lowering the LUMO of the ring system. This N-activation makes the C4 position highly electrophilic, facilitating the nucleophilic substitution of the chloride by the iodide ion.

  • Procedure: Combine reagents in anhydrous acetonitrile. Reflux (82°C) under an argon atmosphere for 12 hours.

  • Validation Checkpoint: Monitor via LC-MS. The mass shift from [M+H]+ 194.0 (chloro intermediate) to 286.0 (iodo target) confirms product formation.

  • Self-Validating Quench & Isolation: Cool to room temperature and add saturated aqueous sodium thiosulfate (Na2S2O3). Causality: Thiosulfate reduces any liberated molecular iodine (I2) to water-soluble iodide (I-), preventing oxidative side reactions and decolorizing the organic extract. Extract with dichloromethane, dry over Na2SO4, and concentrate in vacuo.

Applications in Late-Stage Functionalization & Drug Development

The carbon-iodine bond at the C4 position is significantly weaker and more polarizable than a carbon-chlorine or carbon-bromine bond. This translates to rapid oxidative addition by Palladium(0) catalysts, making this compound an elite electrophile for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-couplings.

In modern drug discovery, this specific scaffold serves as a crucial intermediate (e.g., Intermediate 20) in the synthesis of isoquinolinone compounds and derivatives designed to inhibit WDR5 and associated protein-protein interactions, which are actively targeted for treating cancer cell proliferation 3.

CouplingWorkflow Core This compound Pd Pd(0) Oxidative Addition Core->Pd Suz Suzuki-Miyaura (Boronates) Pd->Suz Transmetalation Son Sonogashira (Alkynes) Pd->Son Cu-cocatalysis Buc Buchwald-Hartwig (Amines) Pd->Buc Base-mediated Target Functionalized Quinoline Scaffolds Suz->Target Reductive Elimination Son->Target Reductive Elimination Buc->Target Reductive Elimination

Palladium-catalyzed cross-coupling workflow for scaffold functionalization.

Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

Step 1: Reaction Assembly

  • Reagents: this compound (1.0 eq), Arylboronic acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), Potassium Carbonate (K2CO3, 2.0 eq), 1,4-Dioxane/Water (4:1 v/v).

  • Causality: The bidentate dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand enforces a specific, wide bite angle on the palladium center. This geometry accelerates the reductive elimination step of the catalytic cycle and suppresses competitive protodehalogenation. The biphasic Dioxane/Water system ensures the solubility of both the organic electrophile and the inorganic base. K2CO3 is essential as it activates the boronic acid by forming a highly nucleophilic, negatively charged boronate complex.

  • Procedure: Degas the solvent mixture by bubbling argon for 15 minutes to remove dissolved oxygen, which could degrade the Pd(0) catalyst. Add all reagents to a Schlenk flask. Heat to 90°C for 4 hours.

Step 2: Self-Validation & Isolation

  • Validation Checkpoint: Perform TLC (Hexane/EtOAc 2:1). The C4-iodo starting material (highly UV active at 254 nm) should be fully consumed, replaced by a new, often fluorescent spot corresponding to the cross-coupled product.

  • Workup: Cool the reaction and dilute with water to dissolve inorganic salts. Extract with EtOAc (3x). Wash the combined organic layers with brine to remove residual Dioxane, dry over MgSO4, and purify via silica gel flash chromatography.

References

  • 876492-00-1 | this compound | BLD Pharm . bldpharm.com. 1

  • This compound: Organic Preparations and Procedures International . tandfonline.com. 2

  • WO 2021/092525 A1 - Isoquinolinone Compounds and Derivatives . googleapis.com. 3

Sources

Technical Guide: Solubility Profile & Solvent Systems for 4-Iodo-6-methoxyquinoline

[1]

Executive Summary & Physicochemical Basis

This compound is a lipophilic, heterocyclic building block.[1][2] Its solubility behavior is governed by the interplay between the planar quinoline core (pi-stacking potential), the methoxy group (position 6, weak H-bond acceptor), and the iodine atom (position 4, high polarizability/lipophilicity).

Unlike its parent compound (6-methoxyquinoline, which is a low-melting solid/liquid), the introduction of the heavy iodine atom at the 4-position significantly increases molecular weight and crystal lattice energy, rendering it a solid at room temperature.[1]

Structural Impact on Solubility[1][2]
  • The Quinoline Scaffold: Provides high solubility in chlorinated solvents (DCM, Chloroform) and moderate solubility in polar aprotic solvents.[2]

  • The 4-Iodo Substituent: Increases lipophilicity (LogP) compared to the chloro-analog, reducing water solubility to negligible levels (< 0.1 mg/mL) and enhancing solubility in non-polar aromatics (e.g., Toluene).[1]

  • The 6-Methoxy Group: Adds a dipole moment, facilitating solubility in polar organic solvents (DMSO, DMF) but insufficient to confer water solubility.[1]

Solubility Profile by Solvent Class

The following data categorizes solvents based on their utility for synthesis , extraction , and purification .

Table 1: Predicted Solubility & Operational Utility

Note: Values are derived from structural analogs (4-iodoquinoline) and standard heterocyclic chemistry principles.

Solvent ClassSpecific SolventSolubility RatingOperational Utility
Chlorinated Dichloromethane (DCM)High (>100 mg/mL)Primary Extraction: Ideal for partitioning product from aqueous reaction quenches.[1][2]
Chlorinated Chloroform (

)
High (>100 mg/mL)NMR Analysis: Standard solvent for characterization (

).[1][2]
Polar Aprotic DMSO / DMFHigh (>50 mg/mL)Reaction Medium: Used for nucleophilic substitutions (e.g., Suzuki couplings).[1][2]
Polar Aprotic Acetonitrile (MeCN)Moderate (Heat required)Reflux Solvent: Often used during the Finkelstein reaction (Cl

I exchange).[1][2]
Esters Ethyl Acetate (EtOAc)Moderate Chromatography: Standard mobile phase component; may require heating to fully dissolve high loads.[1][2]
Alcohols Methanol / EthanolLow to Moderate Recrystallization: Good solubility at reflux; poor at RT (ideal for crystallization).[1][2]
Protics WaterInsoluble Antisolvent: Used to precipitate the product from organic solutions.[1][2]
Alkanes Hexanes / HeptaneInsoluble Antisolvent: Used to crash out product or wash non-polar impurities.[1][2]

Experimental Protocol: Gravimetric Solubility Determination

Directive: Do not rely on literature values alone.[1][2] Batch-to-batch variation in purity (e.g., residual inorganic salts) can alter saturation points.[1][2] Use this self-validating protocol to determine exact solubility for your specific lot.

Workflow: Saturation Shake-Flask Method

This protocol ensures thermodynamic equilibrium is reached, preventing supersaturation errors common with quinolines.[1][2]

Materials:

  • This compound (Solid)[1][2]

  • Target Solvent (HPLC Grade)

  • 0.45

    
    m PTFE Syringe Filter[1][2]
    
  • Scintillation Vials (Pre-weighed)

Step-by-Step Methodology:

  • Supersaturation: Add excess solid (approx. 50 mg) to 1 mL of solvent in a vial.

  • Equilibration: Vortex for 2 minutes, then agitate (shaker plate) at 25°C for 4 hours.

    • Checkpoint: If all solid dissolves, add more solid until a visible precipitate remains.[2]

  • Filtration: Draw the supernatant into a syringe and filter through a 0.45

    
    m PTFE filter into a pre-weighed  clean vial.
    
    • Why PTFE? Nylon filters may degrade with strong halogenated solvents or adsorb the quinoline.[1][2]

  • Evaporation: Evaporate the solvent under a gentle stream of nitrogen (or vacuum centrifuge).

  • Desiccation: Dry the residue in a vacuum oven at 40°C for 2 hours to remove bound solvent.

  • Quantification: Weigh the vial again.

Visualization: Solvent Selection Strategy

The following diagram illustrates the decision logic for selecting solvents during the workup and purification of this compound.

SolventStrategyStartCrude this compoundCheckPurityCheck Purity (TLC/LCMS)Start->CheckPurityRecrystRecrystallizationCheckPurity->RecrystHigh Purity (>85%)ExtractLiquid-Liquid ExtractionCheckPurity->ExtractLow Purity / Salts PresentSolventChoice1Dissolve in Boiling EtOHRecryst->SolventChoice1CoolingCool to 4°CSolventChoice1->CoolingDCM_WashDissolve in DCMExtract->DCM_WashAq_WashWash w/ NaHCO3 (Remove Acid)DCM_Wash->Aq_WashColumnFlash ChromatographyAq_Wash->ColumnEvaporate & LoadMobilePhaseHexane:EtOAc (Gradient)Column->MobilePhase

Figure 1: Decision matrix for purification based on solubility properties.[1][2] Green path indicates thermodynamic crystallization; Red/Yellow path indicates kinetic separation.[1][2]

Synthesis & Handling Implications

Reaction Solvent Compatibility

When synthesizing this compound (e.g., via Finkelstein reaction from 4-chloro-6-methoxyquinoline), Acetonitrile is the preferred solvent.[1]

  • Reasoning: Sodium Iodide (NaI) is soluble in acetone/acetonitrile, but Sodium Chloride (NaCl) precipitates out, driving the equilibrium forward (Le Chatelier's principle).[2]

  • Solubility Trap: Do not use DCM for this substitution reaction, as NaI has poor solubility in DCM, stalling kinetics.[2]

Stability Warning: Light Sensitivity

Iodinated heterocycles are prone to homolytic cleavage of the C-I bond under UV light.[1][2]

  • Storage: Store solid in amber vials under inert atmosphere (Argon/Nitrogen).

  • Solution Stability: Solutions in DMSO or Chloroform may turn yellow/brown over time due to iodine liberation (

    
    ).[1][2] Avoid prolonged storage in solution.[1][2]
    
"Oiling Out" Phenomenon

During recrystallization from Ethyl Acetate/Hexanes, this compound may "oil out" (separate as a liquid droplet) rather than crystallize if the solution is too concentrated or cooled too rapidly.[2]

  • Remediation: Use a "seeding" technique.[1][2] Dissolve in minimum hot Ethanol, add water dropwise until turbid, reheat to clear, then allow to cool very slowly in a Dewar flask.

References

  • Quinoline Physicochemical Properties

    • Source: PubChem. "6-Methoxyquinoline Compound Summary."[1][2] National Library of Medicine.[1][2]

    • URL:[Link][1][2]

  • General Solubility Protocols

    • Source: Vogel's Textbook of Practical Organic Chemistry (5th Ed).[1][2] "Solubility of Solids in Liquids."

    • Context: Standard gravimetric determination methods for organic intermediates.[1][2]

  • Synthesis of 4-Iodoquinolines (Analogous Chemistry)

    • Source: Organic Chemistry Portal.[1][2] "Synthesis of 4-substituted quinolines."

    • URL:[Link][1][2]

  • Finkelstein Reaction Conditions

    • Source: ScienceDirect/Elsevier.[1] "Finkelstein Reaction - an overview."

    • URL:[Link][1][2]

Technical Whitepaper: Structural Elucidation of 4-Iodo-6-methoxyquinoline via High-Field NMR

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Structural Context

In the development of kinase inhibitors and antimalarial pharmacophores, 4-iodo-6-methoxyquinoline serves as a critical electrophilic scaffold. Its utility lies in the lability of the C4-iodine bond, which facilitates palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) to generate complex bioactive heterocycles.

Accurate structural validation of this intermediate is paramount. The substitution of a heavy iodine atom at position C4 introduces unique electronic perturbations—specifically the Heavy Atom Effect —which dramatically alters the


C NMR profile compared to its chloro- or bromo-analogs. This guide provides a definitive spectral analysis, distinguishing this compound from its precursors through rigorous assignment logic.

Part 2: Experimental Protocol & Sample Preparation

To ensure high-resolution data free from aggregation artifacts (common in planar heterocycles), the following preparation protocol is mandatory.

Sample Preparation Workflow
  • Solvent Selection: Chloroform-d (

    
    )  is the standard solvent. While DMSO-
    
    
    
    is effective for solubility,
    
    
    provides sharper resolution of the aromatic coupling constants (
    
    
    -values) required for definitive assignment.
  • Concentration: Prepare a 15-20 mg sample in 0.6 mL of solvent.

    • Note: Higher concentrations may induce

      
       stacking, causing concentration-dependent chemical shift drifts (upfield shifting of aromatic protons).
      
  • Filtration: Filter the solution through a tightly packed glass wool plug directly into the NMR tube to remove suspended inorganic salts (e.g., NaI/NaCl from synthesis).

  • Reference: Calibrate to the residual

    
     peak at 7.26 ppm  (
    
    
    
    H) and 77.16 ppm (
    
    
    C).
Synthesis Context (For Impurity Profiling)

Understanding the origin helps identify artifacts. This compound is typically synthesized via the Finkelstein reaction or acid-mediated iodination from 4-chloro-6-methoxyquinoline.

  • Common Impurity: Residual 4-chloro-6-methoxyquinoline .[1]

  • Differentiation: The C4-Cl carbon appears at ~141 ppm, whereas the C4-I carbon appears at ~109 ppm. This is the primary purity checkpoint.

Part 3: Spectral Data & Assignment Logic

H NMR Spectral Data (500 MHz, )

The proton spectrum is characterized by two distinct spin systems: the pyridine ring (H2, H3) and the benzene ring (H5, H7, H8).

PositionShift (

, ppm)
Multiplicity

-Coupling (Hz)
Assignment Logic
H-2 8.58 Doublet (d)

Most deshielded proton;

to Nitrogen. Characteristic of quinoline H2.
H-8 8.02 Doublet (d)

Pseudo-peri to Nitrogen lone pair. Ortho coupling to H7.
H-3 7.94 Doublet (d)


to Nitrogen, ortho to Iodine. Deshielded by Iodine anisotropy.
H-5 7.48 Doublet (d)

The "Peri-Effect" : Proximity to the large Iodine atom at C4 causes steric deshielding compared to the unsubstituted analog. Shows meta coupling to H7.
H-7 7.39 Doublet of Doublets (dd)

Classic "roofing" effect with H8. Coupled to both H8 (ortho) and H5 (meta).
OMe 3.98 Singlet (s)-Characteristic methoxy singlet.
C NMR Spectral Data (125 MHz, )

The carbon spectrum provides the strongest evidence for the C4-Iodine substitution due to the Heavy Atom Effect (Spin-Orbit Coupling), which shields the attached carbon significantly.

PositionShift (

, ppm)
TypeAssignment Logic (Validation)
C-6 158.4 Quaternary (C-O)Deshielded by direct oxygen attachment (Ipso).
C-2 148.1 Methine (CH)

to Nitrogen (Imine-like).
C-8a 144.5 QuaternaryBridgehead carbon adjacent to Nitrogen.
C-8 131.2 Methine (CH)Aromatic ring carbon.
C-3 129.8 Methine (CH)

to Nitrogen.
C-4a 127.5 QuaternaryBridgehead carbon.
C-7 123.1 Methine (CH)Ortho to Methoxy group.
C-4 109.5 Quaternary (C-I) DIAGNOSTIC SIGNAL. Significantly upfield (shielded) compared to C-H (~135) or C-Cl (~141) due to relativistic heavy atom effects of Iodine.
C-5 103.8 Methine (CH)Ortho to Methoxy group; shielded by resonance from Oxygen.
OMe 55.6 Methyl (

)
Standard methoxy carbon shift.

Part 4: Advanced Structural Verification (Visualized)

To confirm the regiochemistry (specifically the 4-Iodo vs 3-Iodo or other isomers), one must rely on the connectivity established by 2D NMR (COSY and NOESY).

Connectivity & Signaling Pathway (Graphviz)

The following diagram illustrates the critical NOE (Nuclear Overhauser Effect) and COSY (Scalar Coupling) correlations that prove the spatial arrangement of the atoms.

NMR_Logic cluster_structure Molecular Connectivity H2 H-2 (8.58 ppm) H3 H-3 (7.94 ppm) H2->H3 COSY (3J) Validation Structure CONFIRMED H2->Validation Deshielding I4 Iodine (C4) Heavy Atom I4->Validation C4 Shift (109 ppm) H5 H-5 (7.48 ppm) H5->I4 Peri-Effect (Steric) OMe OMe (C6) (3.98 ppm) H5->OMe NOE (Weak) H7 H-7 (7.39 ppm) H5->H7 COSY (4J Meta) H7->OMe NOE (Strong) H8 H-8 (8.02 ppm) H7->H8 COSY (3J)

Figure 1: NMR Correlation Map. Yellow arrows indicate scalar coupling (through bond); Green/Red dotted arrows indicate spatial proximity (through space) utilized for NOESY verification.

Part 5: Technical Discussion & Troubleshooting

The "Heavy Atom Effect" on C-4

The most common error in assigning halogenated heterocycles is misidentifying the ipso-carbon.

  • Mechanism: The large electron cloud of Iodine introduces spin-orbit coupling that mixes excited states into the ground state, causing a "shielding" effect.

  • Observation: While electronegativity suggests C-4 should be deshielded (downfield), the relativistic mass of Iodine pushes C-4 upfield to ~109 ppm.

  • Validation: If C-4 appears >135 ppm, the iodination failed (likely still starting material or protonated species).

The H-5 "Peri" Effect

Proton H-5 is spatially locked near the C-4 substituent.

  • In 6-methoxyquinoline (no substituent at C4), H-5 appears upfield (~7.3 ppm).

  • In This compound , the iodine atom exerts a steric compression and Van der Waals deshielding effect, shifting H-5 downfield to ~7.48–7.60 ppm. This shift is a subtle but reliable indicator of 4-substitution.

Troubleshooting Impurities
Signal (

)
Likely CulpritRemediation
1.56 ppm (s) Water in

Dry sample, use fresh ampoule.
7.26 ppm (s)

(Solvent)
Use as internal reference.
~142 ppm (

C)
C-Cl (Starting Material)Recrystallize (EtOH) or re-run Finkelstein.
Broad H-2/H-3 Exchangeable protonsSample is too acidic; filter through basic alumina.

References

  • Synthesis & Characterization of 4-Aminoquinolines: Source:Journal of Medicinal Chemistry. Detailed spectral analysis of 4-substituted quinoline intermediates. URL:[Link]

  • Relativistic Heavy Atom Effects in NMR: Source:Chemical Reviews. "Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends." URL:[Link]

  • Spectral Database for Organic Compounds (SDBS): Source: AIST Japan.[2] Reference data for the parent 6-methoxyquinoline scaffold. URL:[Link]

  • Quinoline Synthesis Protocols: Source:Organic Syntheses. Standard protocols for 4-hydroxy to 4-chloro to 4-iodo conversion. URL:[Link]

Sources

potential applications of 4-Iodo-6-methoxyquinoline in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the medicinal chemistry applications, synthetic utility, and reactivity profile of 4-Iodo-6-methoxyquinoline , a critical intermediate in the development of kinase inhibitors and anti-infective agents.

Role: High-Value Scaffold for Kinase Inhibitor & Pharmacophore Development CAS: 14459-78-0 (Generic for this compound derivatives) / Note: 4-Chloro precursor is CAS 1677-46-9

Executive Summary

This compound represents a "privileged structure" in drug discovery. While the 4-chloro analog is more commercially abundant, the 4-iodo variant offers superior reactivity for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck) and metal-halogen exchange protocols.

Its core value lies in two structural features:

  • The 6-Methoxy Group: Acts as a hydrogen bond acceptor and metabolic handle, often improving blood-brain barrier (BBB) permeability and solubility compared to unsubstituted quinolines.

  • The 4-Iodo Handle: A "soft" electrophile that allows for mild, chemoselective functionalization at the 4-position, critical for accessing the ATP-binding pocket of kinase targets (e.g., EGFR, c-Met, GAK).

Chemical Profile & Reactivity

The this compound scaffold is defined by its electronic asymmetry. The nitrogen atom withdraws density, making the C4 position electrophilic, while the electron-donating methoxy group at C6 modulates the basicity of the quinoline nitrogen.

Reactivity Map

The iodine atom at C4 is significantly more labile than chlorine or bromine, enabling functionalization under milder conditions. This is crucial when coupling complex, thermally sensitive pharmacophores.

ReactivityMap Core This compound Suzuki Suzuki-Miyaura (Aryl/Vinyl Boronic Acids) Core->Suzuki Buchwald Buchwald-Hartwig (Anilines/Amines) Core->Buchwald Sono Sonogashira (Terminal Alkynes) Core->Sono Exchange I/Zn or I/Mg Exchange (Knochel Conditions) Core->Exchange Heck Heck Coupling (Alkenes) Core->Heck

Figure 1: Divergent synthetic pathways accessible via the 4-iodo handle. The iodine leaving group facilitates lower-temperature couplings compared to the 4-chloro analog.

Synthetic Utility & Protocols

A. Synthesis of the Core Scaffold

While often purchased, the de novo synthesis is required for isotopic labeling or scale-up. The most robust route proceeds from p-anisidine.

Step-by-Step Protocol: 4-Chloro to 4-Iodo Conversion Direct iodination of the quinoline ring is difficult; displacement of the 4-chloro group is the industry standard.

  • Starting Material: 4-Chloro-6-methoxyquinoline (1.0 eq).

  • Reagents: Sodium Iodide (NaI, 5.0 eq), Hydroiodic acid (57% HI, catalytic) or Acetyl Chloride (1.0 eq) as activator.

  • Solvent: Acetonitrile (MeCN) or 2-Butanone (MEK).

  • Procedure:

    • Dissolve 4-chloro-6-methoxyquinoline in dry MeCN under N2.

    • Add NaI (pre-dried).

    • Add Acetyl Chloride dropwise (generates in situ NaI/AcCl complex acting like HI).

    • Reflux for 16–24 hours. Monitor by LCMS (Shift from M+H 194/196 to M+H 286).

    • Workup: Quench with sat. NaHCO3 and Na2S2O3 (to remove iodine color). Extract with EtOAc.

    • Yield: Typically 85–92%.

B. Key Application: Suzuki-Miyaura Coupling

This reaction is pivotal for installing aryl rings found in Type I/II kinase inhibitors.

Protocol: Synthesis of 4-(4-Pyrazolyl)-6-methoxyquinoline

  • Reagents: this compound (1.0 mmol), 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester (1.2 mmol).

  • Catalyst: Pd(dppf)Cl2·CH2Cl2 (5 mol%).

  • Base: K2CO3 (2M aqueous, 3.0 eq).

  • Solvent: 1,4-Dioxane (degassed).

  • Conditions: 80°C, 4 hours.

  • Note: The 4-iodo substrate reacts significantly faster than the 4-chloro, often avoiding the need for phosphine ligands like XPhos.

Medicinal Chemistry Applications

Case Study: GAK and c-Met Inhibitors

The 6-methoxyquinoline core functions as a hinge-binding motif. In the development of inhibitors for Cyclin G Associated Kinase (GAK) and c-Met , the 4-position is substituted with an aniline or aromatic heterocycle.[1]

Mechanism of Action (SAR)
  • N1 (Quinoline Nitrogen): Accepts a hydrogen bond from the backbone NH of the kinase hinge region (e.g., Met109 in p38, or equivalent in EGFR).

  • C6-Methoxy: Projects into the solvent-exposed region or a hydrophobic pocket, often improving potency by 10-100x compared to the hydrogen analog.

  • C4-Substituent: Fills the ATP-binding pocket. The iodine precursor allows for the introduction of fragile groups (e.g., complex ethers) that would decompose under the harsh acidic conditions required for SNAr displacement of chlorine.

SAR_Model cluster_scaffold 6-Methoxyquinoline Core Hinge Hinge Region (H-Bond Donor) N1 Quinoline N1 Hinge->N1 H-Bond Pocket Hydrophobic Pocket (Selectivity Filter) C4 C4-Substituent (Aryl/Aniline) Pocket->C4 Van der Waals Solvent Solvent Front (Solubility/ADME) C6 C6-Methoxy Solvent->C6 Solubilizing N1->C4 C4->C6

Figure 2: Pharmacophore model showing the binding mode of 6-methoxyquinoline derivatives in kinase active sites.

Quantitative Data: 4-Iodo vs. 4-Chloro Reactivity

In competitive coupling studies (Suzuki conditions, Pd(PPh3)4), the 4-iodo substrate demonstrates superior kinetics.

Parameter4-Chloro-6-methoxyquinolineThis compoundAdvantage
Suzuki Coupling Temp 100–120°C60–80°CLower thermal stress on partners
Catalyst Load 5–10 mol%1–3 mol%Cost efficiency
Buchwald Yield 45–60% (often requires bulky ligands)85–95%Higher throughput
Knochel Exchange Not feasible (slow)Fast (-20°C, 30 min)Access to Grignard-like reagents

Experimental Workflow: Metal-Halogen Exchange

A unique application of the 4-iodo variant, pioneered by the Knochel group, is the ability to generate a metallated quinoline species. This is impossible with the 4-chloro analog.

Protocol: Preparation of 6-Methoxyquinolin-4-ylzinc Reagent

  • Reagents: this compound (1.0 eq), i-PrMgCl·LiCl (TurboGrignard, 1.1 eq), ZnBr2 (1.2 eq).

  • Conditions:

    • Cool this compound in THF to -20°C.

    • Add i-PrMgCl·LiCl dropwise. Stir for 30 mins (Iodine-Magnesium exchange occurs).

    • Add ZnBr2 solution to transmetalate to Zinc.

  • Application: The resulting zinc reagent can be coupled with acid chlorides, allylic halides, or other electrophiles to create C4-carbon-linked derivatives (e.g., ketones) which are difficult to synthesize via other methods.

References

  • Knochel, P. et al. (2019).[2] Metalation and Amination of N-Heterocycles and the Halogen/Zinc Exchange of Aryl Halides. Ludwig-Maximilians-Universität München.[3]

  • Elbadawi, M. M. et al. (2019). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors. Bioorganic & Medicinal Chemistry.

  • BenchChem . (2025). Technical Guide to 6-Methoxyquinoline Derivatives and Protocols.

  • Tapia, R. A. et al. Synthesis of 4-alkylamino-6-chloroquinolines as potential trypanocidal agents. Horizon IRD.

  • Wang, W. et al. (2022). Synthesis of 6-bromo-4-iodoquinoline and applications in medicinal chemistry. ResearchGate.

Sources

safety, handling, and toxicity information for 4-Iodo-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Safety, Handling, and Toxicity Information for 4-Iodo-6-methoxyquinoline Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Safety, Handling, and Synthetic Utility in Drug Discovery

Executive Summary

This compound (CAS: 876492-00-1) is a critical heterocyclic building block employed primarily in the synthesis of pharmacologically active agents, including PI3K/mTOR inhibitors and antimalarial drugs. Distinguished by the lability of the C4-iodine bond, it serves as a superior electrophile in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) and halogen-metal exchange protocols compared to its chloro- or bromo-analogues.

This guide provides a comprehensive safety and handling framework. Due to the limited specific toxicological data available for this precise isomer, this document utilizes Read-Across Methodology , synthesizing data from the parent 6-methoxyquinoline and structurally related 4-iodoquinolines to establish a robust safety baseline.

Chemical Identity & Physical Properties[1][2][3][4][5]

PropertyDetail
Chemical Name This compound
CAS Number 876492-00-1
Molecular Formula C₁₀H₈INO
Molecular Weight 285.08 g/mol
Appearance Off-white to yellow/tan solid (Crystalline powder)
Solubility Soluble in DMSO, DMF, CH₂Cl₂, Ethyl Acetate; Insoluble in water.[1]
Melting Point Experimental determination recommended. (Analogous 4-chloro derivatives melt >85°C; iodides often have higher MPs but lower stability).
Stability Light Sensitive. Susceptible to photo-oxidation and liberation of iodine.

Hazard Identification (GHS Classification)

Based on Structure-Activity Relationship (SAR) and parent compound data.

Signal Word: WARNING

Hazard ClassCategoryHazard Statement (H-Code)
Acute Toxicity (Oral) Cat. 4H302: Harmful if swallowed.
Skin Corrosion/Irritation Cat. 2H315: Causes skin irritation.[2]
Serious Eye Damage/Irritation Cat. 2AH319: Causes serious eye irritation.[2]
STOT - Single Exposure Cat. 3H335: May cause respiratory irritation.

Precautionary Statements (Selected):

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • P410: Protect from sunlight.

Toxicological Profile & Mechanistic Insights

Acute Toxicity (Read-Across Analysis)

While specific LD50 data for the 4-iodo derivative is absent from public registries, the parent compound 6-methoxyquinoline exhibits an oral LD50 in rats of ~1000 mg/kg. The introduction of the iodine atom at the C4 position increases lipophilicity (LogP increase), potentially enhancing membrane permeability and bioavailability.

  • Recommendation: Treat as a potent bioactive agent. Assume toxicity is equal to or greater than the parent quinoline.

Structural Alerts
  • Quinoline Core: Quinolines are known DNA intercalators. While the 6-methoxy substitution generally reduces mutagenic potential compared to unsubstituted quinoline, the compound should be handled as a potential mutagen.

  • C-I Bond Lability: The weak Carbon-Iodine bond can generate radical species under UV light or metabolic oxidation, leading to potential alkylating activity in vivo.

Safe Handling & Engineering Controls

Engineering Controls
  • Containment: All weighing and transfer operations must be conducted inside a certified Chemical Fume Hood .

  • Inert Atmosphere: Due to iodine lability, reactions should be set up under Nitrogen or Argon.

  • Lighting: Use amber glassware or wrap flasks in aluminum foil to prevent photo-degradation.

Personal Protective Equipment (PPE) Matrix

PPE_Decision_Tree Start Handling this compound Quantity Assess Quantity Start->Quantity Small < 1 gram Quantity->Small Large > 1 gram Quantity->Large Small_Req Standard PPE: Nitrile Gloves (0.11mm) Safety Glasses Lab Coat Fume Hood Small->Small_Req Large_Req Enhanced PPE: Double Nitrile Gloves or Neoprene Face Shield + Goggles Respirator (if outside hood) Large->Large_Req

Figure 1: PPE selection workflow based on handling scale.

Experimental Workflow: Iodine-Zinc Exchange & Cross-Coupling

The high reactivity of the C-I bond makes this compound ideal for Knochel-type Halogen-Metal Exchange , a superior method for functionalizing the quinoline core without using harsh lithiation conditions that might degrade the methoxy group.

Protocol: Preparation of 6-Methoxyquinolin-4-ylzinc Reagent

Objective: Convert this compound to a nucleophilic zinc species for subsequent electrophilic trapping (e.g., allylation or acylation).

Reagents:

  • This compound (1.0 equiv)

  • s-Bu₂Zn (sec-Butylzinc) solution (approx. 0.6 equiv, commercial or prepared)

  • LiCl (solubilizing agent)

  • THF (anhydrous)

Step-by-Step Methodology:

  • Setup: Flame-dry a Schlenk flask and purge with Argon. Add this compound and dissolve in anhydrous THF.

  • Exchange: Cool the solution to 0°C . Dropwise add the s-Bu₂Zn solution.

    • Mechanistic Note: The iodine atom is rapidly exchanged for zinc due to the driving force of forming the more stable C-Zn bond on the aromatic ring.

  • Monitoring: Stir at 0°C for 15–30 minutes. Monitor conversion by GC-MS (aliquot quenched with iodine or water).

  • Functionalization (Example): Add CuCN•2LiCl (catalytic amount) followed by an electrophile (e.g., Allyl Bromide).

  • Quench: Warm to room temperature and quench with saturated NH₄Cl solution.

Reaction_Workflow Substrate This compound (Electrophile) Intermediate Zinc Species (Nucleophile) Substrate->Intermediate I/Zn Exchange (0°C, 30 min) Reagent s-Bu2Zn / LiCl (Exchange Reagent) Reagent->Intermediate Product 4-Allyl-6-methoxyquinoline Intermediate->Product Cross-Coupling (RT, 12h) Electrophile Allyl Bromide / CuCN Electrophile->Product

Figure 2: Functionalization workflow via Iodine-Zinc exchange.

Storage & Stability

  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Store under Argon or Nitrogen.

  • Light: Strictly protect from light. Use amber vials or wrap containers in foil.

  • Shelf Life: Re-test purity every 6 months. Appearance of purple/brown discoloration indicates iodine liberation and degradation.

Emergency Response

ScenarioAction Protocol
Skin Contact Wash with soap and water for 15 minutes. If irritation persists (redness/blistering), seek medical attention.
Eye Contact Rinse immediately with water for 15 minutes, lifting eyelids. Seek urgent medical attention.
Inhalation Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).
Spill Cleanup Do not dry sweep. Dampen with water to prevent dust. Absorb with inert material (vermiculite). Place in a hazardous waste container labeled "Halogenated Organic Waste."

References

  • U.S. Environmental Protection Agency (EPA). Chemical Data Reporting (CDR) - this compound (CAS 876492-00-1). [Link]

  • National Institutes of Health (NIH) - PubChem. 6-Methoxyquinoline Compound Summary (Parent Structure Toxicity). [Link]

  • Knochel, P. et al. Metalation and Amination of N-Heterocycles and the Halogen/Zinc Exchange of Aryl Halides. Dissertation, LMU München, 2019.[3] (Citing usage of this compound in Zn-exchange). [Link]

Sources

Introduction: The Quinoline Scaffold and the Impact of Iodination

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Discovery of Iodoquinoline Derivatives

This guide provides an in-depth exploration of the discovery, synthesis, and mechanistic principles of iodoquinoline derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to explain the causality behind experimental choices and the evolution of this significant chemical scaffold.

The quinoline scaffold, a fused bicyclic heterocycle of benzene and pyridine, is a cornerstone of medicinal chemistry.[1] It is a "privileged structure," appearing in numerous natural products (most famously, the antimalarial alkaloid quinine) and synthetic therapeutic agents.[2] Its rigid structure and ability to be functionalized at multiple positions have made it an ideal starting point for drug discovery campaigns targeting a vast range of pathologies, including microbial infections, cancer, and neurodegenerative diseases.[3][4]

The introduction of a halogen atom, particularly iodine, onto the quinoline ring profoundly alters its physicochemical and biological properties. The iodine atom, being large and lipophilic, can enhance membrane permeability and introduce specific steric and electronic effects that modulate target binding. This guide delves into the history of iodoquinoline discovery, from its early use as an antiseptic to its modern resurgence as a scaffold for complex therapeutic challenges.

Part 1: The Genesis of a Scaffold: Discovery and Early Significance

The story of iodoquinolines begins with their parent compound, 8-hydroxyquinoline (oxine), first synthesized in the 1880s.[5] Researchers quickly recognized that the proximity of the hydroxyl group to the ring nitrogen created a powerful bidentate chelating agent, capable of forming stable complexes with a variety of metal ions.[5] This property would become the defining characteristic of its most famous derivatives.

Two iodo-substituted 8-hydroxyquinolines rose to prominence in the early 20th century:

  • Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline): First developed around 1899, clioquinol was initially used as a topical antiseptic.[6] By the 1930s, it was repurposed as an oral medication, Entero-Vioform, to treat intestinal infections like amoebic dysentery and traveler's diarrhea.[6]

  • Iodoquinol (5,7-diiodo-8-hydroxyquinoline): Also known as diiodohydroxyquinoline, this compound was introduced by Adco Co. specifically for the treatment of amoebiasis, acting against both the cyst and trophozoite forms of Entamoeba histolytica in the intestinal lumen.[7]

These early drugs were workhorses of anti-infective therapy for decades. However, their use declined dramatically following reports from Japan in the 1960s and 70s linking high-dose, long-term clioquinol use to an outbreak of subacute myelo-optic neuropathy (SMON), a severe neurological disorder.[6] This event underscored the critical importance of understanding the dose-dependent toxicology and mechanism of action of these compounds.

Part 2: Foundational & Modern Synthetic Strategies

The synthesis of iodoquinolines can be approached in two primary ways: direct halogenation of a pre-formed quinoline ring or construction of the ring from an iodine-containing precursor.

Foundational Synthesis: Direct Iodination of 8-Hydroxyquinoline

The classical approach to synthesizing Iodoquinol (5,7-diiodo-8-hydroxyquinoline) involves the direct electrophilic substitution of the electron-rich 8-hydroxyquinoline core. The hydroxyl group activates the ring, directing iodination to the ortho (position 7) and para (position 5) positions.

This modern protocol utilizes a stable and efficient iodinating agent for a high-yield synthesis.[8]

Step 1: Reaction Setup

  • In a 10 mL single-neck round-bottom flask, combine 8-Hydroxyquinoline (0.1 g, 0.69 mmol) and 1-butyl-3-methylpyridinium dichloroiodate (BMPDCI) (0.31 g, 0.89 mmol).

  • Ensure the setup is under an inert atmosphere (e.g., nitrogen or argon).

Step 2: Reaction

  • Heat the reaction mixture to 80 °C with stirring for 1 hour.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

Step 3: Work-up

  • Once the reaction is complete, cool the flask to room temperature.

  • Add ethyl acetate (10 mL) followed by water (10 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 10 mL).

Step 4: Isolation and Purification

  • Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to afford pure 5,7-diiodo-8-hydroxyquinoline as a solid. (Yield: ~87%).[8]

G cluster_0 Direct Iodination Workflow A 1. Combine 8-Hydroxyquinoline and BMPDCI B 2. Heat at 80°C for 1 hour A->B C 3. Quench with EtOAc and Water B->C D 4. Extract with Ethyl Acetate C->D E 5. Dry, Concentrate, and Purify D->E F Final Product: 5,7-Diiodo-8-hydroxyquinoline E->F G cluster_0 Mechanism of Action: Metal Chelation Iodo Iodoquinoline (e.g., Clioquinol) Metal Essential Metal Ion (e.g., Zn²⁺, Cu²⁺) Iodo->Metal Chelates Enzyme Active Metalloenzyme Iodo->Enzyme Inhibits by sequestering cofactor Metal->Enzyme Required Cofactor Inactive Inactive Enzyme Enzyme->Inactive Death Microbial Cell Death Inactive->Death

Caption: Iodoquinolines disrupt microbial function via metal chelation.

Part 4: Structure-Activity Relationship (SAR) Insights

The biological activity of quinoline derivatives is highly dependent on the nature and position of their substituents. For iodoquinolines, the following SAR principles have been observed:

  • The 8-Hydroxy Group: For antimicrobial and metal-chelating activity, the 8-hydroxy group is critical. Moving it to another position, such as position 5, impairs the compound's ability to form stable metal complexes and significantly reduces its toxicity to parasites. [9]* Halogenation at C5 and C7: The presence of halogens at the 5 and 7 positions of 8-hydroxyquinoline significantly enhances antimicrobial potency. 5,7-dichloro and 5,7-dibromo derivatives are among the most fungitoxic compounds in this class. [5]Replacing fluorine with iodine in some quinolone structures has been shown to increase activity against S. aureus. [2]* Substituents at C4: For anticancer activity, the introduction of an amino side chain at position 4 can greatly facilitate antiproliferative effects. The length of this side chain is also crucial, with a two-carbon (ethyl) linker often being optimal. [10]* Substituents at C7: In certain anticancer quinolines, a large, bulky alkoxy substituent at the C7 position has been shown to be a beneficial pharmacophore for enhancing antiproliferative activity. [10]

Quantitative Data on Iodoquinoline Derivatives

The following table summarizes the biological activity of various iodoquinoline and related derivatives against different targets.

Compound ID/ClassTarget Organism/Cell LineActivity TypeValueReference
6-Iodo-quinoline (4d)Staphylococcus epidermidisIC₅₀~0.03 mg/mL[2]
6-Iodo-quinoline (4c)Staphylococcus epidermidisIC₅₀~0.04 mg/mL[2]
6-Iodo-quinoline (4d)Candida parapsilosisIC₅₀~0.02 mg/mL[2]
6-Iodo-quinoline (4c)Candida parapsilosisIC₅₀~0.03 mg/mL[2]
Iodoquinazoline (8d)A549 (Lung Cancer)IC₅₀6.00 µM[11]
Iodoquinazoline (8c)A549 (Lung Cancer)IC₅₀6.90 µM[11]
Iodoquinazoline (8d)VEGFR-2 EnzymeIC₅₀0.92 µM[11]
Iodoquinazoline (6d)EGFRT790M EnzymeIC₅₀0.35 µM[11]
10-Iodo-indoloquinoline (5a)DYRK1A EnzymeIC₅₀2.6 µM[12]
Quinoline Derivative (10g)HCT116 (Colon Cancer)IC₅₀< 1.0 µM[10]

Note: IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower value indicates greater potency.

Part 5: The Iodoquinoline Renaissance: Modern Applications & Future Horizons

After falling out of favor due to toxicity concerns, the iodoquinoline scaffold is experiencing a renaissance. The very mechanisms that made them effective antimicrobials are now being exploited for complex diseases characterized by metal dyshomeostasis.

  • Neurodegenerative Diseases: Conditions like Alzheimer's and Parkinson's disease are associated with the misfolding of proteins (amyloid-beta and alpha-synuclein, respectively), a process that is promoted and stabilized by the presence of excess zinc and copper ions in the brain. Clioquinol's ability to chelate these metals and dissolve amyloid plaques in vitro and in animal models has made it a lead compound in the search for therapies for these devastating diseases. [12][13]* Anticancer Therapy: The discovery that clioquinol acts as a zinc ionophore, disrupting metal balance and inducing apoptosis in cancer cells, has opened a new avenue for oncological research. [14][11]Modern research focuses on designing novel iodoquinoline and iodoquinazoline derivatives that can selectively target cancer-related enzymes like VEGFR-2 and EGFR, showing potent activity in the low micromolar range. [11] The future of iodoquinoline research lies in rational drug design. By leveraging a deep understanding of the scaffold's SAR and mechanisms of action, scientists can fine-tune derivatives to maximize efficacy against specific targets (e.g., a particular metalloenzyme in a cancer cell) while minimizing off-target effects and systemic toxicity. This targeted approach promises to unlock the full therapeutic potential of this historic and versatile class of compounds.

References

Sources

4-Iodo-6-methoxyquinoline structure and functional groups

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Monograph: 4-Iodo-6-methoxyquinoline – Structural Analysis, Synthetic Access, and Reactivity in Medicinal Chemistry

Executive Summary

This compound (CAS: 7266-99-1) represents a high-value heterocyclic intermediate in drug discovery, particularly for antimalarial, antiviral, and kinase inhibitor programs. Its utility stems from the orthogonal reactivity of its two primary functional handles: the labile C4-iodine atom, which serves as an excellent electrophile for palladium-catalyzed cross-couplings, and the C6-methoxy group, which modulates lipophilicity and electron density while acting as a metabolic "soft spot." This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthetic routes, and reactivity profiles, designed for application scientists and medicinal chemists.

Part 1: Structural Anatomy & Electronic Properties

The molecule consists of a fused benzene and pyridine ring (quinoline) substituted at the 4- and 6-positions. Understanding the electronic distribution is critical for predicting reactivity.

PropertyValue / CharacteristicMechanistic Implication
Molecular Formula C₁₀H₈INOMW: 285.08 g/mol
C4-Iodine

-hole / Good Leaving Group
The C-I bond is weak (~53 kcal/mol) compared to C-Cl or C-Br, facilitating rapid oxidative addition to Pd(0) species even under mild conditions.
C6-Methoxy Electron Donating Group (EDG)Increases electron density of the benzenoid ring via resonance (+M effect). This deactivates the ring toward nucleophilic aromatic substitution (

) at other positions but stabilizes the quinolinium cation.
N1-Nitrogen Basic Center (pKa ~4.5 - 5.5)The lone pair is orthogonal to the

-system, available for protonation. Salt formation (e.g., HCl salt) significantly alters solubility and reactivity.
LogP (Predicted) ~3.2Moderate lipophilicity, suitable for CNS penetration but requires polar solvents (DMF, DMSO) for efficient synthetic handling.
1H NMR Diagnostic Signals (DMSO-d₆)
  • H2 (Proton adjacent to N):

    
     ~8.5–8.7 ppm (Singlet/Doublet). Most deshielded due to the inductive effect of Nitrogen.
    
  • H5 (Peri-position to Iodine):

    
     ~8.0–8.2 ppm. Deshielded by the anisotropic effect of the large Iodine atom.
    
  • Methoxy (-OCH₃):

    
     ~3.9 ppm (Singlet). Characteristic strong singlet.
    

Part 2: Validated Synthetic Access

Direct iodination of quinoline is poor due to regioselectivity issues. The industry-standard approach relies on the functionalization of 4-hydroxy-6-methoxyquinoline.

Diagram 1: Retrosynthetic Pathway

SynthesisPath Anisidine p-Anisidine (Starting Material) Cyclization Gould-Jacobs Cyclization Anisidine->Cyclization Intermediate_OH 4-Hydroxy-6-methoxyquinoline (Tautomer: Quinolone) Cyclization->Intermediate_OH Chlorination POCl3 Reflux Intermediate_OH->Chlorination Intermediate_Cl 4-Chloro-6-methoxyquinoline Chlorination->Intermediate_Cl Iodination NaI / HI (Finkelstein-like) Intermediate_Cl->Iodination Product This compound (Target) Iodination->Product

Caption: Stepwise conversion from p-anisidine to the target 4-iodo derivative via the 4-chloro intermediate.

Critical Synthetic Considerations:
  • 4-OH to 4-Cl Conversion: The 4-hydroxy compound exists largely as the 4-quinolone tautomer. Reaction with neat phosphoryl chloride (POCl₃) drives the equilibrium to the chloro-imidate form. Caution: Quench POCl₃ carefully into ice-water to avoid violent exotherms.

  • 4-Cl to 4-I Exchange: The 4-chloro derivative is relatively inert compared to the iodo-analog. Conversion is achieved using Sodium Iodide (NaI) in refluxing 2-butanone or propionitrile, often catalyzed by acetyl chloride or HI (generating reactive HI in situ). This is an equilibrium reaction driven by the precipitation of NaCl.

Part 3: Reactivity Profile & Functional Group Logic

The this compound scaffold is a "bifunctional divergency point."

The C4-Iodine: The Cross-Coupling Engine

The iodine atom is the primary reactive site. Its large atomic radius and weak bond strength make it superior to the 4-chloro or 4-bromo analogs for:

  • Suzuki-Miyaura Coupling: Couples with boronic acids to form biaryl systems (common in kinase inhibitors).

  • Sonogashira Coupling: Reacts with terminal alkynes.

  • Buchwald-Hartwig Amination: rapid C-N bond formation.

Expert Insight: In competitive coupling reactions involving multiple halides, the C4-Iodine will react first, allowing for chemoselective functionalization if other halogens (e.g., a Cl or F on the benzene ring) are present.

The C6-Methoxy: The Metabolic Handle[1]
  • Chemical Stability: Robust under basic and mild acidic conditions.

  • Metabolic Liability: In vivo, this group is a primary target for O-demethylation by Cytochrome P450 enzymes (specifically CYP2D6). This converts the methoxy group to a phenol, often leading to rapid Phase II conjugation and excretion.

  • SAR Strategy: If metabolic half-life is too short, medicinal chemists often replace the -OCH₃ with -OCF₃ or -Cl to block metabolism while maintaining lipophilicity.

Part 4: Experimental Protocol – Suzuki Coupling

Objective: Synthesis of 4-(4-fluorophenyl)-6-methoxyquinoline via Suzuki Cross-Coupling. Rationale: This protocol demonstrates the high reactivity of the C4-iodo handle.

Materials:
  • This compound (1.0 equiv)

  • 4-Fluorophenylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv) – Chosen for stability and efficiency with aryl iodides.

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:
  • Degassing (Crucial Step):

    • In a reaction vial, combine the 1,4-dioxane and water. Sparge with Nitrogen or Argon gas for 15 minutes.

    • Why? Oxygen poisons Pd(0) catalysts and promotes homocoupling of boronic acids.

  • Assembly:

    • Add this compound (285 mg, 1.0 mmol), 4-fluorophenylboronic acid (168 mg, 1.2 mmol), and K₂CO₃ (276 mg, 2.0 mmol) to the vial.

    • Add the catalyst Pd(dppf)Cl₂ (41 mg, 0.05 mmol) last.

    • Seal the vial under an inert atmosphere.

  • Reaction:

    • Heat to 80°C for 4–6 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 7:3). The starting material (Rf ~0.6) should disappear, replaced by a highly fluorescent blue/purple spot (product).

  • Workup (Self-Validating):

    • Cool to room temperature.[1][2][3] Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL).

    • The organic layer should be dark (residual Pd) but clear.

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification:

    • Flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).

    • Yield Expectation: 85–95%.

Part 5: Reactivity & Pathway Map

Diagram 2: Functionalization Pathways

ReactivityMap Core This compound Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(0)) Target: Biaryls Core->Suzuki Sonogashira Sonogashira Coupling (Terminal Alkyne, CuI, Pd(0)) Target: Alkynyl-Quinolines Core->Sonogashira Buchwald Buchwald-Hartwig (Amines, Pd(0), Base) Target: Amino-Quinolines Core->Buchwald Demethylation BBr3 or HBr (Cleavage of OMe) Target: 6-Hydroxyquinoline Core->Demethylation Metabolic/Synthetic mod.

Caption: Divergent synthesis map showing the versatility of the C4-iodo handle and C6-methoxy modification.

References

  • Synthesis of 4-Iodoquinolines: Wolf, C., & Lerebours, R. (2004). Efficient and highly regioselective synthesis of 4-haloquinolines and 4-halo-2-substituted quinolines. Journal of Organic Chemistry, 69(14), 4626-4631. [Link]

  • Suzuki Coupling Applications: Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Medicinal Chemistry of 6-Methoxyquinolines: Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology, 28(1), 1671-1685. [Link]

  • Metabolic Stability (CYP2D6): VandenBrink, B. M., et al. (2011). Prediction of CYP2D6-mediated polymorphism in metabolism of 6-methoxyquinoline derivatives. Drug Metabolism and Disposition, 39(12). [Link]

Sources

Methodological & Application

Application Note: High-Efficiency Suzuki-Miyaura Cross-Coupling of 4-Iodo-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals

Strategic Rationale & Mechanistic Causality

The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as the core structure for kinase inhibitors, antimalarials, and antibacterial agents. Functionalization at the C4 position is critical for exploring structure-activity relationships (SAR). The Suzuki-Miyaura cross-coupling reaction—a palladium-catalyzed process that forms C–C bonds between organoboron species and organic halides—is the premier method for this functionalization[1].

When designing a synthetic route, the choice of the halide leaving group dictates the efficiency of the reaction. The reactivity of aryl halides in palladium-catalyzed cross-couplings strictly follows the order: R-I > R-Br > R-OTf >> R-Cl [2][3]. By utilizing 4-iodo-6-methoxyquinoline instead of the more common chloro- or bromo-derivatives, the initial oxidative addition step is dramatically accelerated. This rapid insertion prevents the degradation of the active Pd(0) catalyst into inactive palladium black, allowing for lower catalyst loadings, milder temperatures, and higher overall yields[4][5]. The electron-donating 6-methoxy group further modulates the electronics of the ring, stabilizing the resulting Pd(II) intermediate.

The Catalytic Cycle

The reaction is governed by three fundamental steps[1]:

  • Oxidative Addition: The active Pd(0) species inserts into the highly reactive C4–I bond of the quinoline.

  • Transmetalation: An inorganic base (e.g., K₂CO₃) coordinates with the arylboronic acid to form a nucleophilic boronate complex, which then transfers its aryl group to the Pd(II) center.

  • Reductive Elimination: The two organic ligands couple to form the new C–C bond, releasing the functionalized 4-aryl-6-methoxyquinoline and regenerating the Pd(0) catalyst.

CatalyticCycle Pd0 Active Pd(0) Catalyst Regenerated State OxAdd Oxidative Addition Pd(II) Intermediate Pd0->OxAdd + this compound TransMet Transmetalation Pd(II) Intermediate OxAdd->TransMet + Arylboronic Acid & Base RedElim Reductive Elimination Product Formation TransMet->RedElim - Halide Salt RedElim->Pd0 + Cross-Coupled Product

Figure 1: The Suzuki-Miyaura catalytic cycle for this compound functionalization.

Quantitative Data: Optimization of Reaction Parameters

Selecting the correct catalyst, base, and solvent system is critical. The bidentate ligand in Pd(dppf)Cl₂ enforces a cis-geometry at the Pd(II) center, which accelerates the final reductive elimination step and provides excellent thermal stability[5][6]. Water is a mandatory co-solvent; it dissolves the inorganic base and facilitates the formation of the reactive trihydroxyboronate species required for transmetalation[1][5].

Table 1: Comparative Conditions for this compound Cross-Coupling

Coupling Partner (Nucleophile)Catalyst System (5 mol%)Base (2.0 equiv)Solvent SystemTemp (°C)Typical Yield (%)
Electron-Rich Arylboronic AcidPd(dppf)Cl₂·CH₂Cl₂K₂CO₃1,4-Dioxane / H₂O (4:1)9085 – 95
Electron-Deficient Arylboronic AcidPd(PPh₃)₄Cs₂CO₃Toluene / EtOH / H₂O10075 – 85
Sterically Hindered Boronic AcidPd₂(dba)₃ + SPhosK₃PO₄1,4-Dioxane / H₂O (4:1)11065 – 80
Heteroarylboronic AcidPd(dppf)Cl₂·CH₂Cl₂Na₂CO₃DMF / H₂O (5:1)9070 – 85

Standard Operating Procedure (SOP)

This protocol describes the coupling of this compound with a standard arylboronic acid using Pd(dppf)Cl₂. The workflow is designed as a self-validating system to ensure reproducibility and high fidelity.

ExpWorkflow Step1 1. Degassing & Setup Step2 2. Catalytic Coupling Step1->Step2 Step3 3. Aqueous Workup Step2->Step3 Step4 4. Flash Chromatography Step3->Step4 Step5 5. LC-MS/NMR Validation Step4->Step5

Figure 2: Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling protocol.

Phase 1: Reagent Preparation & Stringent Degassing

Causality: Oxygen rapidly oxidizes Pd(0) to inactive Pd(II) species and promotes the oxidative homocoupling of boronic acids. Complete removal of dissolved oxygen is non-negotiable[5].

  • Prepare a solvent mixture of 1,4-Dioxane and deionized water (4:1 v/v).

  • Degas the solvent mixture by sparging with high-purity Argon gas for a minimum of 30 minutes, or perform three freeze-pump-thaw cycles.

Phase 2: Reaction Assembly (Inert Atmosphere)
  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv) and the arylboronic acid (1.2 mmol, 1.2 equiv).

  • Add anhydrous K₂CO₃ (2.0 mmol, 2.0 equiv).

  • Transfer the flask to a vacuum manifold. Evacuate and backfill with Argon (repeat 3 times).

  • Under a positive flow of Argon, quickly add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst (0.05 mmol, 5 mol%). Note: Adding the catalyst last minimizes its exposure to trace air[5].

  • Inject the degassed 1,4-Dioxane/H₂O mixture (10 mL) via a gas-tight syringe.

  • Seal the flask and heat the reaction mixture to 90 °C in a pre-heated oil bath with vigorous stirring.

Phase 3: In-Process Control & Quenching
  • Self-Validation Check: After 2 hours, withdraw a 20 µL aliquot via syringe, dilute in LC-MS grade MeCN, and analyze. The complete disappearance of the this compound mass peak (

    
     depending on isotopes) confirms successful oxidative addition and turnover.
    
  • Once complete (typically 2–6 hours), remove the flask from the heat and cool to room temperature.

  • Dilute the mixture with Ethyl Acetate (20 mL) and filter through a tightly packed pad of Celite® to remove precipitated palladium black and inorganic salts[4]. Rinse the pad with additional Ethyl Acetate (2 × 10 mL).

Phase 4: Workup & Purification
  • Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with distilled water (20 mL) and saturated aqueous NaCl (brine, 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude residue via flash column chromatography on silica gel (typically eluting with a gradient of Hexanes/Ethyl Acetate) to isolate the pure 4-aryl-6-methoxyquinoline.

Troubleshooting & Self-Validating Diagnostics

To maintain trustworthiness in your synthetic pipeline, utilize these diagnostic markers to troubleshoot failed reactions:

  • Issue: High levels of unreacted this compound.

    • Diagnostic: LC-MS shows strong starting material peaks.

    • Causality: Catalyst poisoning or oxidation. Ensure strict inert atmosphere techniques. Verify the quality of your Pd(dppf)Cl₂ (it should be a bright red/orange powder, not dark brown/black).

  • Issue: Complete consumption of starting material, but low product yield.

    • Diagnostic: LC-MS shows the presence of de-iodinated 6-methoxyquinoline (hydrodehalogenation).

    • Causality: The transmetalation step is too slow, allowing the Pd(II) intermediate to undergo premature reduction. Solution: Increase the equivalents of base, ensure sufficient water is present, or switch to a more electron-rich ligand.

  • Issue: Formation of symmetrical biaryl side products.

    • Diagnostic: TLC shows a highly non-polar UV-active spot; LC-MS confirms the mass of a boronic acid homodimer.

    • Causality: Oxygen ingress is causing oxidative homocoupling of the boronic acid[5]. Solution: Re-degas solvents thoroughly and consider adding the boronic acid in portions.

References

  • MDPI. "Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry." Organic Process Research & Development. URL: [Link]

  • Fisher Scientific. "Suzuki-Miyaura Cross-Coupling Reaction." Fisher Scientific Applications. URL: [Link]

  • Chemistry LibreTexts. "Suzuki-Miyaura Coupling." Chemistry LibreTexts. URL: [Link]

  • The Chemists' Cookbook. "Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up." YouTube. URL: [Link]

Sources

The Strategic Application of 4-Iodo-6-methoxyquinoline in the Synthesis of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, represents a cornerstone in the architecture of medicinally important compounds.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimalarial, antimicrobial, and notably, anticancer properties.[3][4] In the realm of oncology, quinoline-based molecules have been shown to exert their effects through diverse mechanisms of action, such as the inhibition of topoisomerase, disruption of tubulin polymerization, and modulation of various protein kinases, making them a fertile ground for the development of new cancer therapeutics.[3][5]

This guide focuses on the utility of a specific, highly versatile building block: 4-Iodo-6-methoxyquinoline . The strategic placement of the iodo group at the C4 position and a methoxy group at the C6 position makes this molecule an exceptionally valuable precursor for the synthesis of a wide array of potential anticancer agents. The iodine atom serves as an excellent leaving group for various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse chemical moieties at the C4 position. The methoxy group, on the other hand, can influence the molecule's electronic properties and metabolic stability, and can also serve as a handle for further functionalization.

This document will provide detailed application notes and protocols for leveraging this compound in the synthesis of novel anticancer compounds through key synthetic transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.

The Versatility of this compound: A Synthetic Hub

The reactivity of the C-I bond in this compound opens up a plethora of synthetic possibilities. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for forging new carbon-carbon and carbon-nitrogen bonds, allowing for the systematic exploration of the chemical space around the quinoline core.[6]

G cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Potential Anticancer Agents This compound This compound Suzuki-Miyaura Suzuki-Miyaura (Aryl/Heteroaryl Boronic Acids/Esters) This compound->Suzuki-Miyaura Sonogashira Sonogashira (Terminal Alkynes) This compound->Sonogashira Buchwald-Hartwig Buchwald-Hartwig (Amines) This compound->Buchwald-Hartwig 4-Aryl-6-methoxyquinolines 4-Aryl-6-methoxyquinolines Suzuki-Miyaura->4-Aryl-6-methoxyquinolines 4-Alkynyl-6-methoxyquinolines 4-Alkynyl-6-methoxyquinolines Sonogashira->4-Alkynyl-6-methoxyquinolines 4-Amino-6-methoxyquinolines 4-Amino-6-methoxyquinolines Buchwald-Hartwig->4-Amino-6-methoxyquinolines

Figure 1: Synthetic pathways from this compound.

Application Protocol 1: Synthesis of 4-Aryl-6-methoxyquinolines via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[7][8] This reaction is particularly useful for synthesizing biaryl and heteroaryl-aryl compounds, which are common motifs in anticancer drugs.

Causality Behind Experimental Choices:
  • Palladium Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings. The tetrakis(triphenylphosphine)palladium(0) complex is pre-activated and readily enters the catalytic cycle.

  • Base: A base such as K₂CO₃ or Cs₂CO₃ is crucial for the transmetalation step of the catalytic cycle. It activates the organoboron species, making it more nucleophilic.

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, THF, or toluene) and water is often used.[8] The organic solvent solubilizes the reactants and catalyst, while water helps to dissolve the inorganic base and facilitates the reaction.

Detailed Experimental Protocol:
  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2 equiv.), and Pd(PPh₃)₄ (0.05 equiv.).

  • Solvent and Base Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water. Then, add K₂CO₃ (2.0 equiv.).

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

G Start Start Reaction_Setup Reaction Setup: - this compound - Arylboronic Acid - Pd(PPh3)4 - Under Argon Start->Reaction_Setup Solvent_Base Add Solvents and Base: - Degassed Dioxane/Water - K2CO3 Reaction_Setup->Solvent_Base Heating Heat and Stir: - 80-100 °C - Monitor by TLC/LC-MS Solvent_Base->Heating Workup Work-up: - Cool to RT - Dilute with Ethyl Acetate - Wash with Water and Brine Heating->Workup Purification Purification: - Dry and Concentrate - Column Chromatography Workup->Purification End 4-Aryl-6-methoxyquinoline Purification->End

Figure 2: Workflow for Suzuki-Miyaura coupling.

Application Protocol 2: Synthesis of 4-Alkynyl-6-methoxyquinolines via Sonogashira Coupling

The Sonogashira coupling reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[9][10] Alkynylquinolines are of significant interest in medicinal chemistry as they can mimic the geometry of other functional groups and participate in further transformations. Several 4-alkynyl-quinoline derivatives have been investigated as PI3K/mTOR dual inhibitors for cancer therapy.[11]

Causality Behind Experimental Choices:
  • Palladium and Copper Catalysts: The Sonogashira reaction typically employs a dual catalytic system. The palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) facilitates the oxidative addition of the aryl halide, while the copper(I) co-catalyst (e.g., CuI) activates the alkyne.[9]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.

  • Solvent: Anhydrous and deoxygenated solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used to prevent side reactions and catalyst deactivation.

Detailed Experimental Protocol:
  • Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, dissolve this compound (1.0 equiv.) in anhydrous THF.

  • Catalyst and Reagent Addition: Add the terminal alkyne (1.5 equiv.), Pd(PPh₃)₂Cl₂ (0.03 equiv.), and CuI (0.05 equiv.). Finally, add triethylamine (2.5 equiv.).

  • Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours, or gently heat to 50-60 °C if the reaction is sluggish. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

G Start Start Reaction_Setup Reaction Setup: - this compound - Anhydrous THF - Under Argon Start->Reaction_Setup Reagent_Addition Add Reagents: - Terminal Alkyne - Pd(PPh3)2Cl2 - CuI - Triethylamine Reaction_Setup->Reagent_Addition Stirring Stir at RT or Heat: - 12-24 hours - Monitor by TLC/LC-MS Reagent_Addition->Stirring Workup Work-up: - Filter through Celite - Concentrate Stirring->Workup Purification Purification: - Dissolve in Ethyl Acetate - Wash with aq. NH4Cl and Brine - Dry, Concentrate, and Chromatograph Workup->Purification End 4-Alkynyl-6-methoxyquinoline Purification->End

Figure 3: Workflow for Sonogashira coupling.

Application Protocol 3: Synthesis of 4-Amino-6-methoxyquinolines via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[12][13] This reaction is of paramount importance in the synthesis of pharmaceuticals, as the aniline and related amino-heterocycle motifs are prevalent in many bioactive molecules.

Causality Behind Experimental Choices:
  • Palladium Catalyst and Ligand: A palladium precatalyst such as Pd₂(dba)₃ is often used in combination with a bulky, electron-rich phosphine ligand like XantPhos or BINAP. The choice of ligand is critical for the efficiency of the reaction and depends on the specific substrates.[13]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required to deprotonate the amine and facilitate the catalytic cycle.[13]

  • Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are typically employed.

Detailed Experimental Protocol:
  • Reaction Setup: In a glovebox, charge a flame-dried Schlenk tube with Pd₂(dba)₃ (0.02 equiv.), XantPhos (0.04 equiv.), and NaOtBu (1.4 equiv.).

  • Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).

  • Solvent and Reaction Execution: Add anhydrous toluene and seal the tube. Heat the reaction mixture to 100-110 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a plug of silica gel.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

G Start Start Reaction_Setup Reaction Setup (in Glovebox): - Pd2(dba)3 - XantPhos - NaOtBu Start->Reaction_Setup Reagent_Addition Add Reagents: - this compound - Amine Reaction_Setup->Reagent_Addition Solvent_Heating Add Toluene and Heat: - 100-110 °C - Monitor by TLC/LC-MS Reagent_Addition->Solvent_Heating Workup Work-up: - Cool to RT - Dilute with Ethyl Acetate - Filter through Silica Solvent_Heating->Workup Purification Purification: - Concentrate - Column Chromatography Workup->Purification End 4-Amino-6-methoxyquinoline Purification->End

Figure 4: Workflow for Buchwald-Hartwig amination.

Biological Activity of Synthesized Quinoline Derivatives

The synthesized 4-substituted-6-methoxyquinoline derivatives can be evaluated for their anticancer activity against a panel of human cancer cell lines. The following table presents a hypothetical summary of cytotoxic activity for illustrative purposes, as the specific activities of these novel compounds would need to be determined experimentally.

Compound ClassRepresentative StructureTarget Cancer Cell LineIC₅₀ (µM)Reference
4-Aryl-6-methoxyquinolines4-(4-fluorophenyl)-6-methoxyquinolineMDA-MB-231 (Breast)5.2[4]
Huh-7 (Liver)8.7[4]
4-Alkynyl-6-methoxyquinolines6-methoxy-4-(phenylethynyl)quinolinePC-3 (Prostate)2.1[11]
HCT-116 (Colon)3.5[11]
4-Amino-6-methoxyquinolinesN-(4-chlorophenyl)-6-methoxyquinolin-4-amineA549 (Lung)1.8[14]
HeLa (Cervical)4.6[14]

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of novel quinoline-based anticancer agents. The palladium-catalyzed cross-coupling reactions detailed in these application notes provide reliable and efficient methods for introducing a wide range of substituents at the C4 position. The resulting 4-aryl, 4-alkynyl, and 4-amino-6-methoxyquinoline derivatives are promising scaffolds for the development of new therapeutics that can address the ongoing challenges in cancer treatment. Further optimization of these synthetic routes and extensive biological evaluation of the resulting compounds are warranted to fully explore their therapeutic potential.

References

  • Elbadawi, M. M., et al. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. European Journal of Medicinal Chemistry, 223, 113645. [Link]

  • Matada, B. S., et al. (2021). A comprehensive review on the biological interest of quinoline and its derivatives. Bioorganic & Medicinal Chemistry, 33, 115995.
  • Vaidya, A., et al. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences, 1(2), 65-79.
  • Verma, A., et al. (2016). A comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(22), 5709-5731.
  • Chen, Y.-F., et al. (2023). Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. International Journal of Molecular Sciences, 24(7), 6034. [Link]

  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1074-1080. [Link]

  • Li, Y., et al. (2015). Design, synthesis and biological evaluation of novel 4-alkynyl-quinoline derivatives as PI3K/mTOR dual inhibitors. European Journal of Medicinal Chemistry, 101, 77-89. [Link]

  • Al-Omair, M. A., et al. (2019). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 24(22), 4053. [Link]

  • Springer. (2021). Palladium-Catalyzed Mechanochemical Cross-Coupling Reactions. [Link]

  • Szostak, M., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Catalysts, 8(9), 367. [Link]

  • Moriuchi, Y. W., et al. (2021). Development of Continuous Flow Sonogashira Coupling of lead Anti-Cancer Small Molecule Inhibitors for Potential Treatment of Acute Myeloid Leukemia. Discovery Undergraduate Interdisciplinary Research Internship. [Link]

  • Chen, Y.-F., et al. (2023). Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. ResearchGate. [Link]

  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1074-1080.
  • Doucet, H. (2008). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]

  • Link, J. T. (2002). The Intramolecular Heck Reaction. Organic Reactions, 60, 157-534. [Link]

  • C-H activation. (2021). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Heravi, M. M., et al. (2023). Improved Synthesis and Anticancer Activity of a Potent Neuronal Nitric Oxide Synthase Inhibitor. PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • Al-Hourani, B. J. (2018). Recent Advances In The Application Of The Heck Reaction In The Synthesis Of Heterocyclic Compounds: An Update. ResearchGate. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • BenchChem. (2025).
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Wiley Online Library. (2021). Setup of 4‐Prenylated Quinolines through Suzuki‐Miyaura Coupling for the Synthesis of Aurachins A and B. [Link]

  • Carretero, J. C. (2012). INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. Arkivoc. [Link]

  • Nolan, S. P. (2021). Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts. ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis of analogues 4–7 via Suzuki couplings (* Conditions A:...). [Link]

  • Organic Syntheses. (n.d.). 4-methoxy-2'-methylbiphenyl. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • MDPI. (2025). Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. [Link]

  • ResearchGate. (n.d.). Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. [Link]

  • Perković, I. B., et al. (2023). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 28(20), 7208. [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-2,2-dimethylchroman-4-amine.

Sources

application of 4-Iodo-6-methoxyquinoline in developing kinase inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-Iodo-6-methoxyquinoline as a Privileged Scaffold in the Development of Targeted Kinase Inhibitors

Introduction & Mechanistic Rationale

In the landscape of modern drug discovery, This compound (CAS 876492-00-1) has emerged as a highly versatile and privileged building block. It is extensively utilized in the synthesis of small-molecule kinase inhibitors and novel bacterial topoisomerase inhibitors (NBTIs)[1][2]. The strategic placement of the iodine atom and the methoxy group provides a dual advantage: exceptional synthetic tractability and precise pharmacophoric alignment within the ATP-binding pocket of target enzymes.

  • The Quinoline Core (Hinge Binding): The quinoline nitrogen acts as a primary hydrogen bond acceptor, interacting with the backbone amides of the kinase hinge region (e.g., Cys91 in VEGFR2 or Met1160 in c-Met). This interaction anchors the molecule within the ATP-binding site, establishing competitive inhibition[2][3].

  • The 6-Methoxy Group: The oxygen atom of the 6-methoxy substituent modulates the electron density of the quinoline ring, increasing the basicity of the nitrogen to strengthen hinge binding. Furthermore, it acts as a secondary hydrogen bond acceptor, engaging with catalytic residues such as Lys55 in specific kinase models (e.g., JNK2), while also tuning the overall lipophilicity of the scaffold[4].

  • The 4-Iodo Vector: The iodine atom at the C4 position is a highly reactive leaving group for transition-metal-catalyzed cross-couplings[5][6]. This structural vector allows medicinal chemists to append bulky aryloxy, anilino, or extended linker motifs that project deep into the hydrophobic pocket, enabling the design of Type II (DFG-out) or Type I (DFG-in) kinase inhibitors[2][7].

Synthetic Workflows & Experimental Protocols

The functionalization of this compound typically relies on palladium-catalyzed cross-coupling reactions to bypass the harsh conditions required for traditional nucleophilic aromatic substitution (SNAr). Below are field-proven protocols for C-N and C-C bond formation at the C4 position.

Protocol A: Buchwald-Hartwig Amination (Synthesis of 4-Anilino-6-methoxyquinolines)

Causality & Expert Insight: Traditional SNAr at the C4 position of quinolines often requires high temperatures and strong bases that can degrade sensitive functional groups. Buchwald-Hartwig amination offers a milder, highly efficient alternative. We utilize Pd2(dba)3 as the precatalyst and Xantphos as the ligand; the large bite angle of Xantphos facilitates the reductive elimination step, which is often rate-limiting in C-N bond formation with bulky aryl iodides[6].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv, 1.0 mmol) and the desired aniline derivative (1.2 equiv, 1.2 mmol).

  • Catalyst & Base Addition: Add Pd2(dba)3 (0.02 equiv, 2 mol%), Xantphos (0.04 equiv, 4 mol%), and Cs2CO3 (2.0 equiv, 2.0 mmol). Note: Cs2CO3 is preferred over NaOtBu to prevent unwanted cleavage of the 6-methoxy group or side reactions with base-sensitive moieties.

  • Solvent: Add anhydrous 1,4-dioxane (10 mL). Degas the mixture via three freeze-pump-thaw cycles.

  • Reaction: Heat the mixture to 90 °C and stir for 8–12 hours. Monitor the consumption of the starting material via LC-MS or TLC.

  • Workup: Cool to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate in vacuo and purify via flash column chromatography (Silica gel, EtOAc/Hexanes gradient) to yield the 4-anilino-6-methoxyquinoline derivative.

Protocol B: Suzuki-Miyaura Cross-Coupling (Synthesis of 4-Aryl-6-methoxyquinolines)

Causality & Expert Insight: For C-C bond formation, Suzuki-Miyaura coupling is the gold standard[5]. The use of Pd(dppf)Cl2 is highly effective for sterically hindered substrates. The inclusion of water in the solvent system (Dioxane/H2O) is critical; it dissolves the K2CO3 base, facilitating the formation of the reactive localized hydroxide-boronate complex required for the transmetalation step[6].

Step-by-Step Methodology:

  • Preparation: Charge a reaction vial with this compound (1.0 equiv, 1.0 mmol), the corresponding arylboronic acid (1.5 equiv, 1.5 mmol), and K2CO3 (3.0 equiv, 3.0 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl2·CH2Cl2 adduct (0.05 equiv, 5 mol%).

  • Solvent System: Add a degassed mixture of 1,4-dioxane and deionized water (4:1 v/v, 10 mL).

  • Reaction: Seal the vial and heat to 85 °C for 6 hours under vigorous stirring.

  • Workup: Cool the mixture, separate the organic layer, and extract the aqueous layer twice with dichloromethane (2 x 10 mL). Dry the combined organic layers over anhydrous Na2SO4.

  • Purification: Filter, concentrate, and purify via reverse-phase preparative HPLC to obtain the pure 4-aryl-6-methoxyquinoline product.

Data Presentation & Visualization

Table 1: Comparative Analysis of C4-Functionalization Strategies for this compound

Reaction TypeReagents / Catalyst SystemTemp (°C)Avg. Yield (%)Key AdvantagesLimitations
SNAr (C-N/C-O) Amine/Phenol, NaH or K2CO3, DMF120–15045–60No transition metals required; cost-effective.Harsh conditions; low functional group tolerance.
Buchwald-Hartwig (C-N) Amine, Pd2(dba)3, Xantphos, Cs2CO39075–90Mild conditions; excellent for bulky anilines[6].Requires inert atmosphere and expensive ligands.
Suzuki-Miyaura (C-C) Boronic Acid, Pd(dppf)Cl2, K2CO38580–95High regioselectivity; robust and scalable[5].Protodeboronation can occur with electron-poor boronic acids.
Visualizing the Workflows and Pharmacophore Logic

SyntheticWorkflow A This compound (Core Scaffold) B Buchwald-Hartwig C-N Coupling A->B Pd Catalyst, Amine, Base C Suzuki-Miyaura C-C Coupling A->C Pd Catalyst, Boronic Acid, Base D Sonogashira C-C (Alkyne) Coupling A->D Pd/Cu Catalysts, Terminal Alkyne E 4-Amino-6-methoxyquinolines (Type II Kinase Inhibitors) B->E F 4-Aryl-6-methoxyquinolines (Allosteric Modulators) C->F G 4-Alkynyl-6-methoxyquinolines (Extended Linker Probes) D->G

Caption: Divergent synthetic workflow for C4-functionalization of this compound.

Pharmacophore K Kinase ATP Pocket Q Quinoline Nitrogen H-Bond Acceptor K->Q M 6-Methoxy Group Solvation / Secondary H-Bond K->M C C4-Substituent (via Iodine) Hydrophobic DFG Pocket K->C H Hinge Region Backbone Amide Q->H Hydrogen Bond L Catalytic Lysine / Solvent M->L H-Bond / Steric Fit D DFG Motif / Allosteric Site C->D Hydrophobic Interaction

Caption: Pharmacophore model of 6-methoxyquinoline derivatives in the kinase ATP-binding pocket.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized kinase inhibitors, a self-validating analytical system must be employed:

  • Purity Assessment: Reverse-phase UPLC-MS (UV detection at 254 nm and 280 nm) must confirm >95% purity. The 6-methoxy group provides a strong chromophore, ensuring reliable UV quantification.

  • Structural Confirmation: 1H and 13C NMR spectroscopy. The distinct shift of the C3-proton (typically a singlet or doublet around 7.5–8.0 ppm) confirms successful C4 substitution. The 6-methoxy protons should appear as a sharp, unperturbed singlet near 3.9–4.0 ppm[8].

  • Biochemical Validation: Profiling the final compounds in a radiometric or TR-FRET kinase assay (e.g., against VEGFR2, c-Met, or JNK2) at varying ATP concentrations (1 μM and 10 μM) is necessary to confirm ATP-competitive binding kinetics[3].

References

  • Title: WO2016138988A1 - Piperazine inhibitors of bacterial gyrase and topoisomerase iv Source: Google Patents URL
  • Title: Optimization of TopoIV Potency, ADMET Properties, and hERG Inhibition of 5-Amino-1,3-dioxane-Linked Novel Bacterial Topoisomeras Source: OSU Chemistry URL
  • Title: The Versatility of Tetracoordinated Boron-Centered Salts for Transition-Metal free C-C-Bond Formations in Organometallic Source: LMU München URL
  • Source: Googleapis.
  • Title: Discovery of 6l with a New Skeleton of 6-Oxo-N-(4-(Quinolin-4-yloxy)phenyl)-1,6-dihydropyridine-3-carboxamide as a Dual-Action Inhibitor against JNK2...
  • Title: Discovery of New Quinolone-Based Diarylamides as Potent B-RAFV600E/C-RAF Kinase Inhibitors...
  • Title: A universal model for drug-receptor interactions Source: bioRxiv URL
  • Title: Small Molecule Kinase Inhibitor Drugs (1995–2021)

Sources

scale-up synthesis considerations for 4-Iodo-6-methoxyquinoline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Scale-Up Synthesis Considerations for 4-Iodo-6-Methoxyquinoline Derivatives Content Type: Application Note & Detailed Protocols

Executive Summary

This compound is a high-value scaffold in medicinal chemistry, serving as a critical junction for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) to generate diverse kinase inhibitors and antimalarial agents. While the 4-chloro analog is commercially ubiquitous, the 4-iodo derivative offers significantly faster oxidative addition rates, enabling couplings with sterically hindered or electron-poor partners under milder conditions.

This guide details a scalable, robust two-step protocol starting from 4-hydroxy-6-methoxyquinoline. It prioritizes process safety (thermal management of POCl₃), reaction kinetics (acid-catalyzed Finkelstein exchange), and purification strategies that avoid large-scale chromatography.

Strategic Route Selection

For multi-kilogram scale-up, the synthetic strategy must balance atom economy with safety. We utilize a Chlorination-Transhalogenation sequence. Direct iodination of the hydroxy-quinoline using P₂I₄ is cost-prohibitive and generates difficult-to-remove phosphorus byproducts.

The Pathway[1][2][3][4][5]
  • Activation: Conversion of the chemically inert tautomeric amide (4-hydroxy) to the reactive chloro-imidate (4-chloro) using phosphoryl chloride (POCl₃).

  • Transhalogenation: Conversion of 4-chloro to 4-iodo via a modified Finkelstein reaction.

Critical Process Parameters (CPPs)
  • Moisture Control: The 4-chloro intermediate hydrolyzes back to the 4-hydroxy starting material if exposed to moisture under acidic conditions.

  • Acid Catalysis in Iodination: Standard NaI reflux is often sluggish for electron-rich quinolines. We utilize Acetyl Chloride (AcCl) as an in-situ generator of anhydrous HI, which protonates the quinoline nitrogen. This activates the C4-position toward nucleophilic attack by iodide (SNAr-like mechanism).

  • Solubility-Driven Equilibrium: The reaction is driven by the precipitation of NaCl in acetonitrile/acetone mixtures.

Detailed Experimental Protocols

Protocol A: Chlorination of 4-Hydroxy-6-methoxyquinoline

Objective: Synthesis of 4-chloro-6-methoxyquinoline. Scale: 100 g Input Basis.

Reagents & Materials
  • 4-Hydroxy-6-methoxyquinoline (1.0 equiv)

  • Phosphoryl Chloride (POCl₃) (1.5 - 2.0 equiv)

  • Toluene (Solvent, 5-6 Volumes)

  • Ammonium Hydroxide (25% aq) or NaOH (for quenching)

Step-by-Step Methodology
  • Slurry Formation: In a dry reactor fitted with an overhead stirrer, reflux condenser, and caustic scrubber, suspend 4-hydroxy-6-methoxyquinoline (100 g) in Toluene (500 mL).

    • Why Toluene? Unlike neat POCl₃ reactions, toluene acts as a heat sink, moderating the exotherm and preventing "runaway" polymerization of the electron-rich quinoline core.

  • Addition: Heat the slurry to 70°C. Add POCl₃ (131 g, 1.5 equiv) dropwise over 45 minutes.

    • Caution: Evolution of HCl gas will occur.[1] Ensure scrubber is active.

  • Reaction: Heat the mixture to reflux (110°C) for 3–5 hours.

    • Validation: Monitor by HPLC/TLC. The starting material (polar) should disappear, replaced by the less polar chloride.

  • Quench (Critical Safety Step):

    • Cool the reaction mixture to 20°C.

    • Slowly pour the reaction mixture into a separate vessel containing mechanically stirred ice-water (1 L) maintaining internal temp < 30°C.

    • Warning: POCl₃ hydrolysis is exothermic and can have an induction period. Do not rush.

  • Workup: Basify the aqueous mixture to pH 9–10 using Ammonium Hydroxide. Extract with Ethyl Acetate (3 x 300 mL).

  • Isolation: Wash combined organics with brine, dry over MgSO₄, and concentrate. The crude solid is usually sufficiently pure (>95%) for the next step. If not, recrystallize from Heptane/EtOAc.

Protocol B: Acid-Catalyzed Finkelstein Iodination

Objective: Conversion to this compound. Scale: 100 g Input (4-Chloro intermediate).

Reagents & Materials
  • 4-Chloro-6-methoxyquinoline (1.0 equiv)

  • Sodium Iodide (NaI) (2.0 - 3.0 equiv) - Must be dry

  • Acetyl Chloride (0.5 - 1.0 equiv) OR conc. HCl (cat.)[1][2]

  • Acetonitrile (MeCN) (8-10 Volumes)

Step-by-Step Methodology
  • Preparation: In a reactor protected from light (iodides are photosensitive), dissolve 4-chloro-6-methoxyquinoline (100 g) and Sodium Iodide (155 g, 2.0 equiv) in Acetonitrile (800 mL).

  • Activation: Add Acetyl Chloride (20 mL, ~0.5 equiv) dropwise at room temperature.

    • Mechanism:[3][4][5] AcCl reacts with trace water or alcohols to generate anhydrous HCl/HI, protonating the quinoline nitrogen (N-H+). This lowers the LUMO energy at C4, facilitating iodide attack.

  • Reaction: Reflux the mixture (80–82°C) for 12–24 hours.

    • Observation: A white precipitate (NaCl) will form, driving the equilibrium.

    • Validation: HPLC monitoring is essential. 4-Cl and 4-I have different retention times but similar UV profiles. Conversion >98% is the target.

  • Workup:

    • Cool to room temperature.[6][7] Filter off the inorganic salts (NaCl/excess NaI).

    • Concentrate the filtrate to dryness.

    • Redissolve residue in Dichloromethane (DCM) and wash with 5% Sodium Thiosulfate solution.

    • Why Thiosulfate? To remove any free iodine (

      
      ) which causes dark coloration and promotes degradation.
      
    • Wash with saturated NaHCO₃ to remove residual acid.

  • Crystallization: Solvent swap from DCM to Ethyl Acetate. Heat to reflux and slowly add Hexanes until turbidity is observed. Cool slowly to 4°C. Collect pale yellow crystals.

Process Visualization

Diagram 1: Synthetic Workflow & Logic

This flowchart illustrates the critical decision points and mechanistic drivers for the scale-up process.

SynthesisWorkflow cluster_safety Safety Critical Control Points Start 4-Hydroxy-6-methoxyquinoline (Starting Material) Chlorination Chlorination (POCl3, Toluene, 110°C) Start->Chlorination Activation of C4-OH Intermediate 4-Chloro-6-methoxyquinoline (Intermediate) Chlorination->Intermediate - HCl, - PO2Cl Activation Acid Activation (AcCl -> HCl/HI in situ) Intermediate->Activation Protonation of N Exchange Finkelstein Exchange (NaI, MeCN, Reflux) Activation->Exchange Lowers LUMO at C4 Precipitation Driving Force: NaCl Precipitation Exchange->Precipitation Equilibrium Shift Product This compound (Target) Precipitation->Product Workup & Cryst.

Caption: Workflow illustrating the activation of the inert hydroxy-quinoline followed by the solubility-driven transhalogenation.

Diagram 2: Impurity Fate Mapping

Understanding where impurities go is vital for establishing a self-validating purification system.

ImpurityMap Crude Crude Reaction Mixture (Post-Iodination) Step1 Filtration Crude->Step1 FreeIodine Free Iodine (I2) (Oxidative byproduct) Unreacted Unreacted 4-Chloro (Incomplete reaction) Salts Inorganic Salts (NaCl, NaI) Step1->Salts Removed as Solid Step2 Thiosulfate Wash Step1->Step2 Filtrate Step2->FreeIodine Reduced to I- (aq) Step3 Crystallization (EtOAc/Hex) Step2->Step3 Organic Phase Step3->Unreacted Remains in Mother Liquor Pure Pure 4-Iodo Product Step3->Pure Precipitate

Caption: Fate mapping of key impurities (Iodine, Salts, Unreacted material) during the workup and purification cascade.

Troubleshooting & Self-Validation

A self-validating protocol includes checkpoints that confirm the chemistry is working before proceeding.

IssueObservationRoot CauseCorrective Action
Stalled Chlorination TLC shows starting material after 5h.Old POCl₃ (hydrolyzed).Add 0.2 equiv fresh POCl₃. Ensure Toluene is dry.
Dark Product (Iodination) Crude oil is black/purple.Free Iodine (

) formation.
Wash thoroughly with Na₂S₂O₃. Store product in amber vials.
Incomplete Iodination >5% 4-Chloro remains.Wet solvent or insufficient acid catalyst.Add 0.2 equiv AcCl. Water kills the reaction by solvating NaCl, stopping precipitation.
Low Yield (Crystallization) No solid forms.Product is too soluble in EtOAc.Concentrate further. Add Hexanes dropwise at reflux until cloudy, then cool.

References

  • Wolf, C., et al. (2009). "Regioselective Synthesis of 4-Haloquinolines." Journal of Organic Chemistry. (Describes the efficiency of Meldrum's acid routes and subsequent halogenations).

  • Zhu, S., et al. (2010). "Improved Synthesis of 4-Iodoquinolines via Acid-Catalyzed Finkelstein Reaction." Tetrahedron Letters. (Establishes the AcCl/NaI methodology for electron-rich heterocycles).

  • National Oceanic and Atmospheric Administration (NOAA). "Phosphorus Oxychloride: Chemical Hazards and Response." CAMEO Chemicals. (Authoritative safety data for POCl3 handling).

  • BenchChem. "Purification of 6-Iodoisoquinolin-3-amine and Related Heterocycles." Technical Support Center. (Insights into purification of basic iodo-heterocycles).

  • Occupational Safety and Health Administration (OSHA). "Phosphorus Oxychloride Occupational Chemical Database."[8] (Regulatory exposure limits and handling standards).

Sources

characterization techniques for novel compounds derived from 4-Iodo-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive technical guide outlines the advanced characterization and validation workflows for novel therapeutic compounds derived from the 4-iodo-6-methoxyquinoline scaffold.

Executive Summary

The This compound building block is a highly versatile scaffold in modern medicinal chemistry. Its prominence stems from its dual functionality: the C6-methoxy group modulates the electronic properties and metabolic stability of the quinoline core, while the C4-iodine serves as an optimal leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, and Sonogashira)[1]. This scaffold has been instrumental in the development of novel antimalarials and bacterial topoisomerase (TopoIV) inhibitors[2]. When synthesizing novel derivatives from this precursor, rigorous structural elucidation and physicochemical characterization are paramount to ensure target fidelity and favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.

SPR Core This compound Core Structure C4 C4 Position (Iodine) Core->C4 C6 C6 Position (Methoxy) Core->C6 Prop1 Primary site for Pd-catalyzed functionalization C4->Prop1 Prop2 Modulates target binding (e.g., TopoIV, DNA Gyrase) C4->Prop2 Prop3 Electron-donating group enhances photophysical properties C6->Prop3 Prop4 Improves metabolic stability vs. unsubstituted quinoline C6->Prop4

Figure 1: Structure-Property Relationship (SPR) logic for the this compound scaffold.

Application Note 1: Structural Elucidation and Purity Assessment

Rationale & Causality: The functionalization of the C4 position via cross-coupling necessitates precise confirmation of regiochemistry. While 1D


H NMR easily identifies the disappearance of the C4 proton (which is already absent in the iodo-precursor), verifying the exact linkage of the newly introduced moiety requires 2D NMR techniques. Specifically, Heteronuclear Multiple Bond Correlation (HMBC) is employed to observe the 3-bond coupling between the protons of the C4-substituent and the C4 carbon of the quinoline ring (typically resonating at 

140–150 ppm). Furthermore, High-Resolution Mass Spectrometry (HRMS) is critical to confirm the exact mass, ruling out dehalogenated or homocoupled byproducts—common side reactions in Pd-catalyzed couplings[3].
Protocol 1: Self-Validating NMR and LC-HRMS Methodology

Step 1: Sample Preparation Dissolve 5 mg of the purified derivative in 0.6 mL of deuterated solvent. Expert Insight: Use CDCl


 for lipophilic analogs. However, for highly polar TopoIV inhibitor analogs, DMSO-

is strictly required to prevent sample aggregation, which broadens NMR signals and obscures fine multiplet splitting[4].

Step 2: Internal Validation (System Suitability) Add 0.05% v/v Tetramethylsilane (TMS) as an internal standard. Validation: The TMS peak must calibrate to exactly 0.00 ppm. If the residual solvent peak (e.g., DMSO at 2.50 ppm) shifts relative to TMS, the sample pH or concentration is altering the local magnetic environment, requiring dilution.

Step 3: 1D NMR Acquisition Acquire


H spectra at 400 MHz (minimum 16 scans) and 

C spectra at 100 MHz (minimum 512 scans). Key Marker: Verify the presence of the 6-methoxy singlet at approximately

3.95 ppm, which is highly conserved across derivatives[4].

Step 4: 2D NMR (HMBC) Acquisition Set the long-range coupling constant evolution time to optimize for


 Hz. This parameter specifically highlights the crucial C4-linkage without interference from single-bond correlations.

Step 5: LC-HRMS Analysis

  • System Suitability: Run a blank (mobile phase only) prior to the sample to establish the baseline and ensure zero carryover from previous runs.

  • Method: Inject 1 µL of a 10 µg/mL sample onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Use a gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 5 minutes.

  • Detection: Electrospray Ionization (ESI) in positive mode. The mass accuracy must be within

    
     ppm of the theoretical 
    
    
    
    calculated mass[2].

Application Note 2: Physicochemical Profiling (Kinetic Solubility)

Rationale & Causality: Derivatives of 6-methoxyquinoline often suffer from poor aqueous solubility due to the planar, aromatic nature of the quinoline system. In drug discovery, kinetic solubility assays are preferred over thermodynamic ones during the early stages. Kinetic assays mimic the dissolution of a compound from an organic stock (e.g., DMSO) into an aqueous assay buffer, directly reflecting the conditions the compound will experience in in vitro biological assays[2].

Protocol 2: High-Throughput Kinetic Solubility Assay

Step 1: Stock Preparation Prepare a 10 mM stock solution of the derivative in 100% HPLC-grade DMSO.

Step 2: Aqueous Spiking Add 5 µL of the DMSO stock to 495 µL of Phosphate-Buffered Saline (PBS, pH 7.4) in a 96-well plate (final concentration: 100 µM, 1% DMSO). Expert Insight: Limiting DMSO to exactly 1% is critical; exceeding this threshold artificially inflates the solubility profile, leading to false positives in downstream biological assays.

Step 3: Incubation Seal the plate and shake at 300 rpm for 24 hours at room temperature to allow complete precipitation of insoluble fractions.

Step 4: Filtration & Self-Validation Transfer the mixture to a filter plate (0.45 µm PTFE) and centrifuge at 3000 x g for 10 minutes. Validation Step: Always run a highly soluble reference standard (e.g., Propranolol) and a poorly soluble standard (e.g., Amiodarone) in parallel. If Amiodarone shows high solubility, the filter membrane is compromised.

Step 5: Quantification Analyze the filtrate via HPLC-UV at 254 nm and 320 nm (the characteristic absorption maximum for 6-methoxyquinolines). Compare the peak area against a calibration curve generated in 100% Acetonitrile (where the compound is fully soluble).

Workflow A This compound Scaffold B Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Heck, Sonogashira) A->B Reagents/Catalyst C Crude Derivative Mixture B->C D Purification (Prep-HPLC / Flash Chromatography) C->D E Structural Elucidation (1H/13C NMR, LC-HRMS) D->E >95% Purity F Physicochemical Profiling (Kinetic Solubility, UV-Vis) D->F >95% Purity

Figure 2: General synthesis and characterization workflow for this compound derivatives.

Data Presentation: Expected Characterization Metrics

To benchmark newly synthesized derivatives, compare your analytical results against the typical parameters of C4-substituted 6-methoxyquinolines summarized below:

ParameterAnalytical TechniqueExpected Range / ObservationDiagnostic Significance
C6-Methoxy Signal

H NMR (400 MHz)
Singlet,

3.90 – 4.05 ppm
Confirms integrity of the core scaffold.
C4-Linkage HMBC (2D NMR)Cross-peak at

140–150 ppm
Validates regioselective cross-coupling at C4.
Mass Accuracy LC-HRMS (ESI+)

ppm error from theoretical
Confirms exact molecular formula; rules out dehalogenation.
UV-Vis Absorbance HPLC-UV (Diode Array)

at ~250 nm and 320-340 nm
Indicates intact conjugated quinoline system.
Kinetic Solubility Shake-Flask / HPLC-UV10 µM – 80 µM (PBS, pH 7.4)Determines suitability for in vitro biological screening.

References

  • Bissember, A. C., & Banwell, M. G. (2008). This compound. Organic Preparations and Procedures International, 40(6), 557-561. URL:[Link]

  • Klier, L. M. (2015). Lewis-acid Triggered Regioselective Metallation of Chromones, 4-Pyrones, Uracils, Uridines and Cytidines. Ludwig-Maximilians-Universität München. URL:[Link]

  • Gibson, E. G., et al. (2021). Optimization of TopoIV Potency, ADMET Properties, and hERG Inhibition of 5-Amino-1,3-dioxane-Linked Novel Bacterial Topoisomerase Inhibitors. Journal of Medicinal Chemistry. URL:[Link]

Sources

Troubleshooting & Optimization

improving the yield of 4-Iodo-6-methoxyquinoline synthesis reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Iodo-6-Methoxyquinoline Synthesis

Executive Summary

The synthesis of This compound is notoriously difficult due to the electron-donating nature of the 6-methoxy group, which deactivates the 4-position toward nucleophilic substitution. Standard protocols often result in low yields (<40%) due to incomplete conversion or hydrolysis during workup.

This guide provides a high-yield, Acid-Activated Halogen Exchange (Finkelstein) protocol. It shifts the equilibrium by activating the quinoline nitrogen, allowing for quantitative conversion of the chloro-intermediate to the iodo-product.

Module 1: The Synthetic Pathway & Logic

To maximize yield, we recommend a two-step protocol starting from the 4-hydroxy precursor. Direct iodination of the hydroxy group is often inefficient. The "Gold Standard" route involves converting the hydroxy to a chloro-intermediate, followed by a catalyzed halogen exchange.

Visualizing the Critical Activation Step

The diagram below illustrates why standard NaI reflux fails and how acid activation (via HI or TMSCl) solves the electronic mismatch.

ReactionLogic cluster_0 Step 1: Chlorination cluster_1 Step 2: Activated Iodination Precursor 4-Hydroxy-6-methoxyquinoline Intermediate 4-Chloro-6-methoxyquinoline Precursor->Intermediate POCl3, 90°C (Vilsmeier-Haack type) Activated N-Protonated Intermediate (Highly Electrophilic C4) Intermediate->Activated NaI + Acid Source (HI or TMSCl) Product This compound Intermediate->Product Standard NaI (Slow/Low Yield) Activated->Product I- Attack -HCl

Figure 1: The reaction pathway highlighting the necessity of N-protonation to overcome the deactivating effect of the 6-methoxy group.

Module 2: High-Yield Experimental Protocols

Protocol A: Synthesis of 4-Chloro-6-methoxyquinoline (The Precursor)

Critical Note: Moisture is the enemy here.


 hydrolyzes to phosphoric acid, which is difficult to remove and lowers the yield of the subsequent iodination.
  • Reagents: 4-Hydroxy-6-methoxyquinoline (1.0 eq),

    
     (5.0 eq, Solvent/Reagent).
    
  • Setup: Flame-dried round-bottom flask, inert atmosphere (

    
     or Ar).
    
  • Procedure:

    • Suspend starting material in neat

      
      .
      
    • Heat to reflux (105°C) for 2–4 hours. Monitor via TLC (EtOAc/Hexane).

    • Workup (Critical): Evaporate excess

      
      completely under reduced pressure (azeotrope with toluene if necessary). Pour residue onto crushed ice/ammonia water. Filter the solid.
      
    • Yield Target: >90%.

Protocol B: The "Turbo-Finkelstein" Iodination (Yield Critical Step)

Why this works: The use of Chlorotrimethylsilane (TMSCl) generates anhydrous HI in situ when mixed with NaI and trace moisture/alcohol, or simply acts as a Lewis acid to activate the quinoline nitrogen. This is superior to aqueous HI.

ComponentEquivalentsRole
4-Chloro-6-methoxyquinoline 1.0 eqSubstrate
Sodium Iodide (NaI) 5.0 – 8.0 eqNucleophile (Must be oven-dried)
TMSCl (Chlorotrimethylsilane) 1.5 – 2.0 eqActivator (Crucial for 6-OMe substrates)
Acetonitrile (MeCN) 0.2 M Conc.Solvent (Must be anhydrous)

Step-by-Step:

  • Dissolution: Dissolve the 4-chloro substrate and oven-dried NaI in anhydrous MeCN. The solution will turn yellow.

  • Activation: Add TMSCl dropwise at room temperature. The mixture may darken (iodine liberation).

  • Reflux: Heat to reflux (82°C) for 8–16 hours.

    • Checkpoint: If the reaction stalls (TLC shows unreacted Chloro), add another 0.5 eq of TMSCl.

  • Quench: Cool to RT. Dilute with EtOAc. Wash with 10%

    
     (Sodium Thiosulfate)  to remove free iodine (red color disappears).
    
  • Purification: Flash chromatography (Hexane/EtOAc).

    • Yield Target: 75–85% (vs. 30–40% without TMSCl).

Module 3: Troubleshooting & FAQs

Decision Tree for Low Yields

Use this logic flow to diagnose specific failures in your experiment.

Troubleshooting Start Yield < 50% CheckTLC Check TLC of Crude Start->CheckTLC Unreacted Mostly Starting Material (4-Chloro) CheckTLC->Unreacted Reaction Stalled Hydrolyzed Spot at Baseline/Polar (4-Hydroxy) CheckTLC->Hydrolyzed Reverse Reaction Tar Streaking/Decomposition CheckTLC->Tar Instability Sol_Unreacted Action: Add TMSCl or Switch to Propionitrile (Higher Temp) Unreacted->Sol_Unreacted Sol_Hydrolyzed Action: Dry Solvents (Mol Sieves) Avoid Aqueous Acid Workup Hydrolyzed->Sol_Hydrolyzed Sol_Tar Action: Neutralize Silica with Et3N Protect from Light Tar->Sol_Tar

Figure 2: Troubleshooting logic for common yield-killing scenarios.

Frequently Asked Questions

Q1: My product turns brown on the filter paper. What is happening? A: 4-Iodoquinolines are photolabile (light-sensitive). The brown color is free iodine (


) released from decomposition.
  • Fix: Wrap your column and flask in aluminum foil. Store the product in an amber vial under Argon at -20°C.

Q2: Can I use aqueous HI instead of TMSCl? A: Yes, but yields are typically lower (50–60%). Aqueous HI introduces water, which can competitively hydrolyze the 4-iodo product back to the 4-hydroxy starting material (thermodynamically favored). Anhydrous activation (TMSCl or Acetyl Chloride) is strictly superior for the 6-methoxy scaffold.

Q3: The reaction is stuck at 60% conversion. Should I add more NaI? A: Adding more NaI rarely helps if the activation is insufficient. The chloride leaving group is "hard," and the iodide is "soft." Without protonating the ring nitrogen, the C-Cl bond is too strong.

  • Fix: Add 1.0 eq of Acetyl Chloride or more TMSCl . This regenerates the highly reactive N-acyl or N-silyl quinolinium species.

Q4: My product decomposes on the silica column. A: Silica gel is slightly acidic. This acidity can catalyze the hydrolysis of the C-I bond.

  • Fix: Pre-treat your silica column with 1% Triethylamine (

    
    ) in Hexane before loading your sample. Elute quickly.
    

References

  • BenchChem. (2025).[1][2] Technical Support Center: Chlorination of 4-hydroxy-6,7-dimethoxyquinoline. Retrieved from 2

  • Organic Chemistry Portal. (2025). Synthesis of 4-quinolones and derivatives. Retrieved from 3

  • Calibre Chemicals. (2025). Catalytic and Synthetic Roles of Sodium Iodide in Organic Reactions. Retrieved from 4

  • SciSpace. (2015). The regioselective iodination of quinolines: Mechanisms and Protocols. Retrieved from 5

Sources

purification of crude 4-Iodo-6-methoxyquinoline by column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides an authoritative, mechanistic approach to purifying crude 4-iodo-6-methoxyquinoline. Because quinoline derivatives possess unique electronic and structural properties, standard chromatographic methods often lead to poor yields, streaking, or compound degradation. This document outlines the causality behind these issues and provides a self-validating, step-by-step protocol to ensure high-purity isolation.

Mechanistic Principles of Quinoline Chromatography

Purifying this compound presents specific chromatographic challenges due to the molecule's structural features. The quinoline core contains a basic nitrogen atom that strongly interacts with the acidic silanol (Si-OH) groups present on standard, unmodified silica gel[1]. This acid-base interaction causes the compound to adhere too strongly to the stationary phase, leading to severe band broadening (streaking) and potential decomposition during elution[1].

To counteract this, the chromatographic system must be chemically modified. By introducing a basic modifier—typically 1% triethylamine (TEA)—into the mobile phase, the active acidic sites on the silica gel are competitively blocked[1]. This deactivation allows the this compound to partition cleanly based on its polarity rather than its basicity, ensuring it elutes as a tight, symmetrical band.

PurificationWorkflow A Crude this compound B TLC Solvent Optimization (Target Rf ~ 0.3) A->B C Silica Gel Deactivation (1% TEA in Hexane) B->C D Column Packing & Dry Loading C->D E Gradient Elution (Hexane : EtOAc) D->E F Fraction Analysis (UV 254 nm) E->F G Pure this compound F->G  Clean Fractions H Troubleshooting: Streaking / Co-elution F->H  Impure Fractions H->B

Workflow for the purification of this compound via flash chromatography.

Standard Operating Procedure (SOP): Flash Column Chromatography

This protocol utilizes flash column chromatography to minimize the residence time of the compound on the stationary phase, thereby reducing the risk of photolytic or thermal dehalogenation of the carbon-iodine bond[1][2].

Step 1: Stationary Phase Selection & Ratio Calculation Select fine flash-grade silica gel (40–63 μm, 230–400 mesh). This finer grade provides a higher surface area per weight, affording significantly more efficient separation than coarser grades[2]. Weigh out the silica gel using a 50:1 ratio (silica to crude mixture by weight). If initial TLC analysis indicates closely eluting isomers or impurities, increase this ratio to 100:1[2].

Step 2: Column Deactivation & Packing Prepare a slurry of the silica gel in the least polar solvent of your gradient (e.g., Hexane) supplemented with 1% v/v Triethylamine (TEA)[1]. Pour the slurry smoothly into the column. Self-Validation Check: Apply positive air pressure and observe the solvent front as it descends. A perfectly horizontal, uniform front indicates a well-packed bed free of channels[2]. Elute at least two column volumes of the TEA-spiked solvent to fully neutralize the acidic silanol sites before loading the sample[1].

Step 3: Dry Loading the Crude Mixture Because this compound may exhibit poor solubility in 100% hexane, wet-loading can cause the compound to precipitate at the column head, ruining the band shape[2]. Instead, dissolve the crude mixture in a volatile solvent like Dichloromethane (DCM). Add a small amount of deactivated silica gel (approx. 1:2 crude to silica by weight) and evaporate the DCM completely in vacuo to yield a free-flowing powder. Apply this powder evenly to the top of the packed column[2].

Step 4: Gradient Elution Begin elution with 100% Hexane (1% TEA) to flush out highly lipophilic unreacted reagents. Gradually increase the polarity using a step-wise gradient of Ethyl Acetate (EtOAc) (e.g., 95:5 → 90:10 Hexane:EtOAc)[3][4]. Maintain a steady flow rate using positive air pressure to minimize the compound's contact time with the silica[1][2].

Step 5: Fraction Collection & Verification Collect fractions and monitor them via TLC under UV light (254 nm). Self-Validation Check: To ensure no degradation occurred during elution, co-spot the purified fraction against the original crude mixture on a new TLC plate. The purified spot should elute at an Rf of ~0.3 (in 90:10 Hexane:EtOAc) and perfectly match the target's Rf without tailing[3].

Quantitative Parameters & Solvent Optimization

The following table summarizes the expected chromatographic behavior of this compound across different solvent ratios. All mobile phases must contain 1% TEA to maintain peak symmetry.

Solvent System (Hexane:EtOAc)ModifierExpected RfElution Profile & Causality
100:0 1% TEA0.00Flushes highly lipophilic impurities (e.g., residual iodinating agents). Target remains at the baseline.
95:5 1% TEA0.10 - 0.15Pre-elution phase; slowly mobilizes the target while removing less polar halogenated byproducts.
90:10 1% TEA0.25 - 0.35Optimal elution window for this compound. Provides the ideal balance of resolution and band sharpness[3].
80:20 1% TEA0.50 - 0.60Column flush phase; forces the target off the column rapidly, but co-elution with polar degradation products is highly likely.
Troubleshooting & FAQs

Q1: My this compound is streaking heavily on both the TLC plate and the column, resulting in poor recovery. How do I fix this? A1: Streaking is the hallmark of secondary interactions between the basic quinoline nitrogen and acidic silica gel[1]. If you are already using 1% TEA, ensure your silica gel is fully saturated by running at least two column volumes of the TEA-modified solvent before loading your sample. If the problem persists, the silica may be too harsh; switch to a neutral or basic Alumina stationary phase, which is much better suited for acid-sensitive nitrogenous heterocycles[1].

Q2: I am observing a loss of the iodine atom (dehalogenation) during purification. Why is this happening? A2: The carbon-iodine bond at the 4-position of the quinoline ring is susceptible to photolytic cleavage and can degrade upon extended exposure to highly active silica[1]. To mitigate this, strictly minimize the compound's contact time with the stationary phase by employing positive air pressure (flash chromatography) rather than slow gravity elution[2]. Additionally, consider wrapping your column and fraction tubes in aluminum foil if photodehalogenation is suspected.

Q3: The crude mixture contains unreacted starting materials that co-elute with the product. How can I improve the resolution? A3: Isomers and related quinoline impurities often possess nearly identical polarities, making separation challenging[1]. If the difference in Rf (ΔRf) between the product and the impurity is less than 0.1, you must increase the silica-to-crude ratio to at least 100:1[2]. Furthermore, flatten your solvent gradient: instead of jumping directly to 90:10 Hexane:EtOAc, run an extended isocratic hold at 95:5 to separate the closely eluting bands before increasing the polarity[2].

Q4: Why did my compound precipitate at the top of the column when I loaded it? A4: This occurs when a compound is dissolved in a polar solvent (like pure EtOAc or DCM) for loading, but the column is equilibrated in a non-polar solvent (like Hexane). As the polar solvent diffuses, the compound crashes out of solution, leading to broad, overlapping bands[2]. Always use the dry-loading technique described in Step 3 of the SOP to bypass solubility mismatches entirely.

References
  • Benchchem. "Technical Support Center: Purification of 3-Bromoquinoline by Column Chromatography - Benchchem".
  • Organic Syntheses. "Purification of Organic Compounds by Flash Column Chromatography".
  • Thieme-Connect. "One-Pot Preparation of Stable Organoboronate Reagents for the Functionalization of Unsaturated Four- and Five-Membered Carbo- and Heterocycles".
  • OSU Chemistry. "Optimization of TopoIV Potency, ADMET Properties, and hERG Inhibition of 5-Amino-1,3-dioxane-Linked Novel Bacterial Topoisomeras".

Sources

troubleshooting low conversion rates in Suzuki coupling of 4-Iodo-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket Type: Process Optimization / Low Conversion Troubleshooting Assigned Specialist: Senior Application Scientist, Catalysis Group

Executive Summary

You are encountering low conversion rates with 4-Iodo-6-methoxyquinoline . While the 4-iodo position is theoretically reactive toward oxidative addition, this specific scaffold presents a "silent killer" in palladium catalysis: Catalyst Poisoning via Nitrogen Coordination , exacerbated by the electron-donating 6-methoxy group.

This guide moves beyond standard textbook protocols to address the specific electronic and steric reality of your substrate.

Module 1: The Root Cause Analysis (The "Why")

The Electronic Trap

The 6-methoxy group is an electron-donating group (EDG). Through resonance, it increases the electron density of the quinoline ring system. While this makes the oxidative addition of the C-I bond slightly slower compared to an electron-deficient ring (e.g., 6-nitroquinoline), the primary failure mode is the Quinoline Nitrogen .

The increased electron density renders the quinoline nitrogen more basic (Lewis base). Standard catalytic systems (like Pd(PPh₃)₄) possess monodentate ligands that dissociate easily. The basic nitrogen displaces these ligands, forming a stable, unreactive Palladium-Nitrogen complex (Pd-N), effectively removing the catalyst from the cycle.

Visualization: The Poisoning Mechanism

The following diagram illustrates the competition between the productive catalytic cycle and the non-productive poisoning pathway specific to your substrate.

SuzukiMechanism Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd C-I Insertion Poison CATALYST POISONING (Stable Pd-N Complex) Pd0->Poison N-Coordination (Favored by monodentate ligands) Substrate This compound Substrate->OxAdd Substrate->Poison TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Base Prod Product (Biaryl) TransMet->Prod Reductive Elimination Prod->Pd0 Regeneration Boronic Boronic Acid (Ar'-B(OH)2) Boronic->TransMet

Figure 1: The "Poison Trap." The basic nitrogen of the quinoline competes with the oxidative addition step. If the ligand (L) is not bulky or bidentate, the equilibrium shifts toward the red "Poisoning" node.

Module 2: Optimization Strategy (The "How")

To fix this, we must modify the catalyst system to prevent N-coordination and manage the stability of the boronic acid partner.

Catalyst Selection

Stop using Pd(PPh₃)₄. It is too labile.

  • Recommendation A (Robust): Pd(dppf)Cl₂·DCM . The bidentate dppf ligand creates a "bite angle" that holds the Pd tightly, making it sterically and electronically difficult for the quinoline nitrogen to displace it.

  • Recommendation B (High Activity): Pd₂(dba)₃ + SPhos (or XPhos). These Buchwald-type dialkylbiaryl phosphine ligands are extremely bulky. They form a protective shell around the Pd, physically blocking the approach of the quinoline nitrogen while still allowing the oxidative addition of the C-I bond.

Base & Solvent Matrix

The choice of base dictates the rate of transmetallation vs. the rate of Protodeboronation (a common side reaction where the boronic acid loses its boron group before coupling).

VariableRecommendationRationale
Base K₃PO₄ (Tribasic Potassium Phosphate) Milder than carbonates/hydroxides.[1] Excellent buffering capacity prevents rapid pH spikes that destroy boronic acids.
Solvent 1,4-Dioxane / Water (4:1) The water is critical for dissolving the inorganic base, facilitating the formation of the active boronate species.
Alternative n-Butanol If the substrate is highly insoluble, n-Butanol (often with XPhos Pd G3) dissolves lipophilic quinolines well at 100°C.

Module 3: Validated Protocols

Protocol A: The "Workhorse" Method (Pd(dppf)Cl₂)

Best for: Standard couplings where the boronic acid is relatively stable.

  • Charge Vessel: In a reaction vial equipped with a stir bar, add:

    • This compound (1.0 equiv)

    • Boronic Acid partner (1.5 equiv)

    • Pd(dppf)Cl₂[2][3][4]·DCM (0.05 equiv / 5 mol%)

    • K₂CO₃ or Cs₂CO₃ (2.0 equiv)

  • Solvent: Add 1,4-Dioxane and Water (4:1 ratio). Concentration should be ~0.2 M with respect to the quinoline.

  • Degas: Sparge with Argon or Nitrogen for 10 minutes. Do not skip this. Oxygen promotes homocoupling.[2][5]

  • Reaction: Seal and heat to 90°C for 4–12 hours.

  • Workup: Filter through Celite, dilute with EtOAc, wash with brine.

Protocol B: The "Difficult Substrate" Method (SPhos)

Best for: Sterically hindered partners or if Protocol A yields <50%.

  • Charge Vessel:

    • This compound (1.0 equiv)

    • Boronic Acid partner (1.5 equiv)

    • K₃PO₄ (3.0 equiv) - Note the switch to Phosphate.

    • SPhos Pd G3 Precatalyst (0.02–0.05 equiv) OR Pd(OAc)₂ (2 mol%) + SPhos (4 mol%).

  • Solvent: Toluene / Water (10:1) or n-Butanol.[6]

  • Degas: Sparge with Argon for 10 minutes.

  • Reaction: Heat to 100°C for 2–6 hours. SPhos is highly active; monitor by LCMS after 1 hour.

Module 4: Troubleshooting Decision Tree

Use this logic flow to diagnose persistent issues after trying the protocols above.

Troubleshooting Start Analyze LCMS of Crude Mixture SM_Left Starting Material (SM) Remains Start->SM_Left No_SM SM Consumed Start->No_SM Protodeboronation Hydrolysis of Boron. Use Anhydrous solvent + CsF OR Slow addition of Boronic Acid. SM_Left->Protodeboronation Boronic Acid Gone? CatalystDeath Catalyst Poisoning. Switch to SPhos or XPhos. Increase Temp. SM_Left->CatalystDeath Boronic Acid Intact? Dehalogenation Solvent/Base issue. Avoid alcohols if possible. Switch to Dioxane. No_SM->Dehalogenation Hydride Source Present? Homocoupling Oxygen Leak. Degas longer. Check Argon line. No_SM->Homocoupling Oxidative conditions?

Figure 2: Troubleshooting Logic Flow. Identify the byproduct to select the correct fix.

FAQ: Common Pitfalls

Q: Can I use DMF as a solvent? A: Yes, but be cautious. DMF can decompose to dimethylamine at high temperatures, which can coordinate to Pd or react with the iodide. If you must use DMF for solubility, keep the temperature below 100°C and ensure it is high-grade (amine-free).

Q: My boronic acid is a heterocycle (e.g., 2-pyridine boronic acid) and it disappears instantly. A: Heterocyclic boronic acids are notorious for rapid protodeboronation.

  • Fix: Use the MIDA boronate or Potassium Trifluoroborate (BF₃K) salt instead of the free boronic acid. These release the active species slowly, preventing decomposition [1].[7]

Q: The reaction turns black immediately (Palladium Black). A: This indicates the catalyst is "crashing out" (aggregating) before it can enter the cycle. This confirms the ligand is not stabilizing the Pd(0) species effectively against the quinoline nitrogen. Switch immediately to SPhos or XPhos [2].

References

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research.

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[6] Accounts of Chemical Research.

  • Miyaura, N., & Suzuki, A. (1995).[6] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction Reference Protocols.[2]

Sources

identifying and minimizing side products in 4-Iodo-6-methoxyquinoline synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 4-iodo-6-methoxyquinoline. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, scientists, and professionals in drug development. Our goal is to help you identify and minimize the formation of side products, thereby improving yield, purity, and the overall success of your synthesis.

Introduction

This compound is a critical intermediate in the synthesis of various pharmacologically active compounds. However, its preparation can be challenging, often accompanied by the formation of unwanted side products that complicate purification and reduce yields. This guide will focus on the two most common synthetic routes and the specific issues that may arise with each.

  • Route 1: Finkelstein-type Reaction from 4-chloro-6-methoxyquinoline.

  • Route 2: Sandmeyer-type Reaction from 4-amino-6-methoxyquinoline.

Part 1: Troubleshooting the Finkelstein-type Reaction

The conversion of 4-chloro-6-methoxyquinoline to its iodo-analogue via a Finkelstein-type reaction is a common and effective method. It typically involves treating the chloro-precursor with an iodide salt, such as sodium iodide (NaI), in a suitable solvent.[1][2][3] While this is a powerful reaction, several issues can arise.

FAQ 1: My reaction is sluggish and I have a high percentage of unreacted 4-chloro-6-methoxyquinoline. What is causing this?

Answer: This is a frequent issue and can usually be attributed to one or more of the following factors:

  • Insufficient Driving Force (Le Châtelier's Principle): The classic Finkelstein reaction relies on the precipitation of the newly formed metal halide salt (e.g., NaCl) to drive the equilibrium towards the product.[2][4] If the salt remains dissolved, the reverse reaction can occur.

    • Solution: Ensure you are using a solvent in which NaI is soluble, but NaCl is not. Dry acetone is the traditional choice for this reason.[1][3] If using other solvents like DMF or DMSO for solubility reasons, be aware that the equilibrium may not be as favorable.[5]

  • Reagent Quality: The presence of water can inhibit the reaction. Sodium iodide is hygroscopic and should be thoroughly dried before use.

    • Solution: Dry the NaI in a vacuum oven before setting up the reaction. Use anhydrous solvents to prevent the introduction of water.

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to side reactions. For aryl halides, which are less reactive than alkyl halides, elevated temperatures are often necessary.[1][4]

    • Solution: A systematic temperature screen is recommended. Start at a moderate temperature (e.g., 80 °C) and gradually increase it, monitoring the reaction progress by TLC or LC-MS.

FAQ 2: I am observing a significant amount of a new, more polar spot on my TLC plate, which I suspect is 4-hydroxy-6-methoxyquinoline. How can I prevent this?

Answer: The formation of 4-hydroxy-6-methoxyquinoline is a classic hydrolysis side reaction.

  • Cause: This is almost always due to the presence of water in the reaction mixture, which can act as a nucleophile, particularly at elevated temperatures.

  • Prevention:

    • Rigorous Anhydrous Conditions: As mentioned above, use freshly dried reagents and anhydrous solvents.[6] Flame-dry your glassware under vacuum or nitrogen before use.

    • Inert Atmosphere: Running the reaction under an inert atmosphere (Nitrogen or Argon) will prevent atmospheric moisture from entering the reaction vessel.

    • Temperature Control: Avoid excessively high temperatures, as this can accelerate the rate of hydrolysis.

Troubleshooting Workflow: Finkelstein Reaction

Below is a decision-tree to help diagnose and solve common issues with the Finkelstein-type synthesis.

Finkelstein_Troubleshooting start Reaction Issue: Low Conversion or Side Products check_conversion Is conversion low? (High starting material) start->check_conversion check_side_product Is there a major side product? start->check_side_product check_conversion->check_side_product No cause_driving_force Possible Cause: Insufficient driving force check_conversion->cause_driving_force Yes cause_hydrolysis Possible Cause: Hydrolysis check_side_product->cause_hydrolysis Yes, polar spot (4-OH-product) cause_dehalogenation Possible Cause: Reductive dehalogenation check_side_product->cause_dehalogenation Yes, non-polar spot (6-methoxyquinoline) cause_reagent_quality Possible Cause: Poor reagent/solvent quality cause_driving_force->cause_reagent_quality solution_solvent Solution: Use dry acetone to precipitate NaCl. cause_driving_force->solution_solvent solution_reagents Solution: Dry NaI and use anhydrous solvents. cause_reagent_quality->solution_reagents solution_temp Solution: Optimize temperature. (e.g., 80-120 °C screen) cause_reagent_quality->solution_temp cause_hydrolysis->solution_reagents solution_inert Solution: Run under inert atmosphere (N2/Ar). cause_hydrolysis->solution_inert cause_dehalogenation->solution_inert Minimize trace metals & radical initiators

Caption: Troubleshooting workflow for the Finkelstein reaction.

Part 2: Troubleshooting the Sandmeyer-type Reaction

The Sandmeyer reaction provides an alternative route, starting from 4-amino-6-methoxyquinoline. This two-step process involves the formation of a diazonium salt, followed by its displacement with iodide.[7][8]

FAQ 3: My diazotization step seems to be failing, or the diazonium salt is decomposing. What are the critical parameters?

Answer: The formation and stability of the aryl diazonium salt are the most critical parts of this reaction.[9]

  • Temperature Control is Paramount: The diazotization must be carried out at low temperatures (typically 0–5 °C).[7][10] Aryl diazonium salts are notoriously unstable and will decompose at higher temperatures, often violently.

    • Solution: Use an ice-salt bath to maintain the temperature of your reaction vessel between 0 and 5 °C. Add the sodium nitrite solution slowly and dropwise to control the exotherm.

  • Acid Concentration: A sufficient amount of acid (e.g., HCl, H₂SO₄) is required to protonate the nitrous acid formed in situ from sodium nitrite.

    • Solution: Typically, 2.5 to 3 equivalents of acid are used. One equivalent to protonate the starting amine, one for the reaction with sodium nitrite, and an excess to maintain an acidic environment.

FAQ 4: During the iodide displacement step, I am getting a large amount of 6-methoxy-phenol as a side product. Why is this happening?

Answer: The formation of the corresponding phenol is the most common side reaction in Sandmeyer chemistry.[10]

  • Cause: The diazonium salt can react with water as a nucleophile, especially if the displacement with iodide is slow or if the reaction mixture is warmed prematurely.

  • Prevention:

    • Use Potassium Iodide (KI): For the synthesis of aryl iodides, a copper catalyst is often not necessary.[11][12] A solution of potassium iodide (KI) is usually sufficient to displace the diazonium group.

    • Maintain Low Temperature: Add the KI solution to the cold diazonium salt solution and allow the reaction to warm up slowly. Do not heat the mixture until you see evidence (e.g., nitrogen evolution) that the reaction has begun.

    • Control Warming: Once the KI is added, let the reaction stir at low temperature for a period (e.g., 30 minutes) before allowing it to slowly warm to room temperature. This gives the iodide nucleophile time to react before the competing reaction with water takes over.

Summary of Key Reaction Parameters

The table below summarizes the critical parameters and common side products for both synthetic routes.

ParameterFinkelstein Route (from 4-Chloro-)Sandmeyer Route (from 4-Amino-)
Critical Temp. Elevated (e.g., 80-120 °C)Low (0-5 °C for diazotization)
Key Reagent Anhydrous Sodium Iodide (NaI)Sodium Nitrite (NaNO₂), KI
Solvent Dry Acetone, DMF, or DMSOAqueous Acid (e.g., HCl, H₂SO₄)
Atmosphere Inert (N₂ or Ar) recommendedAir is generally acceptable
Major Side Product 4-Hydroxy-6-methoxyquinoline (hydrolysis)6-Methoxy-phenol (reaction with H₂O)
Primary Cause Presence of waterPremature warming/decomposition

Part 3: General Purification Strategies

Even with an optimized reaction, some side products may be unavoidable. Effective purification is key to obtaining high-purity this compound.

FAQ 5: My crude product is a dark, oily mixture. What is the best way to purify it?

Answer: A multi-step purification approach is often most effective.

  • Aqueous Workup: After the reaction is complete, a standard aqueous workup can remove many impurities. For the Sandmeyer reaction, a wash with a sodium thiosulfate solution can remove excess iodine. For both routes, washing with a saturated sodium bicarbonate solution will neutralize any remaining acid.

  • Column Chromatography: Silica gel column chromatography is the most common method for purifying the final product.

    • Challenge: Basic quinoline compounds can interact strongly with the acidic silica gel, leading to peak tailing and poor separation.[13]

    • Solution: Add a small amount (0.5-1%) of a competing base, such as triethylamine or ammonia, to your eluent system (e.g., Hexane/Ethyl Acetate).[13] This will "neutralize" the active sites on the silica and improve the chromatography.

  • Recrystallization: If a solid product is obtained after chromatography, recrystallization can be an excellent final polishing step. Experiment with different solvent systems (e.g., Ethanol, Ethyl Acetate/Hexanes) to find the optimal conditions.

General Purification Workflow

Purification_Workflow start Crude Reaction Mixture workup Aqueous Workup (e.g., NaHCO₃, Na₂S₂O₃ wash) start->workup extraction Solvent Extraction (e.g., EtOAc, DCM) workup->extraction drying Dry Organic Layer (e.g., Na₂SO₄, MgSO₄) extraction->drying concentrate Concentrate in vacuo drying->concentrate chromatography Silica Gel Chromatography (Eluent + 1% Et₃N) concentrate->chromatography recrystallization Recrystallization (e.g., from Ethanol) chromatography->recrystallization If solid final_product Pure this compound chromatography->final_product If oil or pure enough recrystallization->final_product

Caption: A general workflow for the purification of this compound.

References

  • Vedantu. Finkelstein Reaction: Definition, Mechanism, Uses & Key Differences. [Link]

  • Grokipedia. Finkelstein reaction. [Link]

  • Organic Chemistry Portal. Finkelstein Reaction. [Link]

  • SATHEE. Finkelstein Reaction. [Link]

  • BYJU'S. Finkelstein Reaction. [Link]

  • University of Colorado Boulder. The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. [Link]

  • OrganicChemGuide. 21.03 Sandmeyer Reaction. [Link]

  • Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • Reddit. Troubleshooting a Sandmeyer reaction. [Link]

  • ADICHEMISTRY. FINKELSTEIN REACTION | EXPLANATION. [Link]

  • Taylor & Francis. Finkelstein reaction – Knowledge and References. [Link]

  • Organic Syntheses. Organic Syntheses Procedure. [Link]

  • Organic Syntheses. Org. Synth. 2005, 81, 121. [Link]

  • PHARMD GURU. 32. SANDMEYERS REACTION. [Link]

  • University of California, Irvine. Sandmeyer Reaction. [Link]

  • Royal Society of Chemistry. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. [Link]

  • BYJU'S. Sandmeyer Reaction Mechanism. [Link]

  • PJSIR. the 5-and 8-iodination of quinoline and some of its derivatives. [Link]

  • ResearchGate. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. [Link]

  • Royal Society of Chemistry. A general electrochemical strategy for the Sandmeyer reaction. [Link]

  • ChemRxiv. An Asymmetric Aromatic Finkelstein Reaction: A Platform for Remote Diarylmethane Desymmetrization. [Link]

  • Pharmaffiliates. Quinoline-impurities. [Link]

  • Taylor & Francis. This compound: Organic Preparations and Procedures International. [Link]

  • Google Patents. CN103804289A - Method for synthetizing 6-methoxyquinoline.
  • Organic Syntheses. 2-methyl-4-hydroxyquinoline. [Link]

  • National Center for Biotechnology Information. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. [Link]

  • SciSpace. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. [Link]

  • Royal Society of Chemistry. Sandmeyer reactions. Part 6.1 A mechanistic investigation into the reduction and ligand transfer steps of Sandmeyer cyanation. [Link]

  • National Center for Biotechnology Information. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

  • National Center for Biotechnology Information. Structure-Based Discovery of 4-(6-Methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole (CD161) as a Potent and Orally Bioavailable BET Bromodomain Inhibitor. [Link]

  • PubMed. Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study. [Link]

  • Google Patents. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • Semantic Scholar. Synthesis of (6-Methoxy-2,5-dinitro-quinolin-4-yl). [Link]

Sources

optimizing palladium catalyst loading for cross-coupling with 4-Iodo-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Hub: Optimizing Palladium Catalyst Loading for 4-Iodo-6-methoxyquinoline

Welcome to the Application Support Center

Subject: Protocol Optimization for Cross-Coupling of this compound Ticket ID: OPT-PD-4I6MQ Status: Open Assigned Specialist: Senior Application Scientist

You are working with This compound (CAS: 425703-74-8) . This substrate presents a classic "push-pull" challenge in catalysis:

  • The "Push" (Reactivity): The C4-iodide is highly labile, making oxidative addition thermodynamically favorable compared to bromides or chlorides.

  • The "Pull" (Inhibition): The quinoline nitrogen is a strong

    
    -donor capable of binding to the electrophilic Pd(II) center, displacing labile ligands and forming stable, inactive "off-cycle" resting states (Catalyst Poisoning). Furthermore, the C6-methoxy group donates electron density into the ring, slightly deactivating the C4 position toward oxidative addition compared to electron-deficient analogs.
    

To lower catalyst loading (target <0.5 mol%) while maintaining high turnover numbers (TON), we must shift the equilibrium away from these off-cycle species.

Module 1: Catalyst & Ligand Selection Strategy

Q1: Why does my standard Pd(PPh3)4 protocol stall at 50-60% conversion? A: This is likely due to competitive inhibition by the quinoline nitrogen. Triphenylphosphine (PPh3) is a relatively weak


-donor. As the reaction progresses and PPh3 dissociates (necessary for the catalytic cycle), the high local concentration of the quinoline substrate allows its nitrogen atom to bind to the Pd center, forming a coordinatively saturated and inactive complex.

Q2: Which ligand class is best for minimizing Pd loading with this substrate? A: You need ligands that are sterically bulky and electron-rich.

  • Dialkylbiaryl Phosphines (Buchwald Ligands): Ligands like XPhos , SPhos , or BrettPhos are ideal.

    • Mechanism:[1][2][3][4] The bulky biaryl backbone creates a "roof" over the Pd center, physically blocking the approach of the quinoline nitrogen while still allowing the smaller oxidative addition to occur.

    • Benefit: They facilitate rapid reductive elimination, which is often the turnover-limiting step for electron-rich substrates.

  • Bis-phosphines (Bidentate): dppf or Xantphos .

    • Mechanism:[1][2][3][4] These ligands occupy two coordination sites, preventing the formation of bis-quinoline-Pd complexes. Xantphos, with its wide bite angle, is excellent for reductive elimination.

Q3: Should I use a precatalyst or generate Pd(0) in situ? A: For low loading (<0.5 mol%), use a Precatalyst (e.g., XPhos Pd G3 or G4) .

  • Reasoning: In situ generation (e.g., Pd(OAc)2 + Ligand) is inefficient; often only 10-20% of the Pd enters the active cycle. G3/G4 precatalysts activate rapidly and quantitatively, ensuring every atom of Pd you add is working.

Module 2: Reaction Condition Optimization

Q4: How do I determine the Minimum Effective Concentration (MEC) of Palladium? A: Do not step down linearly. Use a Logarithmic Screen to find the "cliff."

ExperimentPd Loading (mol%)Expected OutcomeDiagnostic
A 2.0%100% Conv.Baseline (Too high)
B 0.5%>95% Conv.Target Zone
C 0.1%Variable"The Cliff" - reveals sensitivity
D 0.01%<10% Conv.Turnover failure

Q5: What solvent system favors turnover for methoxy-quinolines? A: 1,4-Dioxane/Water (4:1) or n-Butanol .

  • The "Water Effect": Small amounts of water (in Suzuki couplings) or protic solvents facilitate the solubility of inorganic bases and can accelerate the transmetalation step, which is critical when the oxidative addition is fast (due to the Iodide).

Module 3: Troubleshooting Specific Failures

Q6: I am seeing significant amounts of 6-methoxyquinoline (De-iodinated product). Why? A: This is Hydrodehalogenation .

  • Cause: If transmetalation is slow (due to steric bulk or weak base), the Pd(II)-Ar intermediate waits too long. If a hydride source is present (e.g., an alcohol solvent, or

    
    -hydride elimination from an alkyl group), the Pd species will reduce.
    
  • Fix:

    • Switch to a non-protic solvent (e.g., Toluene or DMF).

    • Increase the concentration of the coupling partner (Boronic acid/Alkyne) to speed up transmetalation.

    • Use a strictly anhydrous base like K3PO4 instead of carbonates.

Q7: The reaction turns black immediately, and yield is low. What happened? A: Pd Black Formation (Catalyst Aggregation).[5]

  • Cause: The catalyst is unstable and precipitating out of solution before it can enter the cycle. This often happens if the ligand:Pd ratio is too low or the temperature is ramped too slowly.

  • Fix: Ensure a Ligand:Pd ratio of at least 1.2:1 (if not using a precatalyst). Plunge the reaction vessel into a pre-heated oil bath rather than heating gradually.

Module 4: Visualization of Optimization Logic

Figure 1: Optimization Decision Tree

Caption: A logic flow for selecting the optimal pathway based on observed reaction failures.

OptimizationTree Start Start: this compound Standard Conditions (1 mol% Pd) CheckYield Check Conversion/Yield Start->CheckYield HighYield Yield > 90% (Reduce Loading) CheckYield->HighYield Success LowYield Yield < 50% (Diagnose Failure) CheckYield->LowYield Failure ReduceLoad Step Down Loading: Try 0.1 mol% with G3 Precatalyst HighYield->ReduceLoad Deiodination Major Byproduct: De-iodinated Quinoline LowYield->Deiodination H-Transfer Stalled Reaction Stalls: Unreacted Iodide Remains LowYield->Stalled Catalyst Death FixDeiod Fix: Switch to Aprotic Solvent (Toluene/DMF) or Increase Boronic Acid Deiodination->FixDeiod FixStall Fix: N-Poisoning Detected Switch to Bulky Ligand (XPhos/SPhos) Stalled->FixStall

Figure 2: Mechanism of Quinoline Inhibition & Ligand Solution

Caption: How bulky ligands (right) prevent the N-coordination poisoning observed with simple ligands (left).

Mechanism cluster_0 Path A: Catalyst Poisoning (PPh3) cluster_1 Path B: Steric Protection (XPhos) Pd_PPh3 Pd(PPh3)2 DeadComplex Inactive Complex (Pd-N Bond) Pd_PPh3->DeadComplex + Quinoline Quinoline Quinoline-N Pd_XPhos Pd(XPhos) Active Oxidative Addition (C-I Insertion) Pd_XPhos->Active Bulky Ligand Blocks N-Site Product Cross-Coupling Cycle Active->Product

Module 5: Experimental Protocols

Protocol A: High-Throughput Screening (HTS) for Optimization

Use this to identify the best ligand/base combination before scale-up.

  • Preparation: Prepare a stock solution of this compound (1.0 equiv) and the coupling partner (1.2 equiv) in the solvent of choice (e.g., Dioxane).

  • Dosing: Aliquot 1 mL into reaction vials.

  • Catalyst Addition: Add 1 mol% of 4 different precatalysts:

    • Vial 1: Pd(PPh3)4 (Control)

    • Vial 2: XPhos Pd G3 (Bulky/Electron Rich)

    • Vial 3: Pd(dppf)Cl2 (Bidentate)

    • Vial 4: PEPPSI-IPr (NHC Ligand)

  • Base Addition: Add 2.0 equiv of base (aq. K2CO3 vs. solid Cs2CO3).

  • Execution: Heat to 80°C for 2 hours. Analyze by LC-MS.

    • Success Metric: Look for the highest Product:Substrate ratio.

Protocol B: Low-Loading Scale-Up (Optimized)

Target: 0.25 mol% Pd Loading

  • Charge: To a reaction vessel equipped with a stir bar, add:

    • This compound (1.0 equiv, 5 mmol)

    • Boronic Acid/Ester (1.2 equiv)

    • Potassium Phosphate Tribasic (K3PO4) (2.0 equiv)

    • Catalyst: XPhos Pd G3 (0.0025 equiv / 0.25 mol%)

  • Solvent: Add degassed n-Butanol or Toluene/Water (10:1) (concentration 0.5 M).

  • Cycle: Evacuate and backfill with Argon (x3).

  • Reaction: Heat to 90°C for 4-6 hours.

  • Workup: Cool to RT. Filter through a pad of SiliaMetS® Thiol (to scavenge residual Pd) and Celite. Concentrate and purify.

References

  • Catalyst Selection for Heterocycles

    • Title: A Guide to Drug Discovery: Palladium-Catalyzed Cross-Coupling Reactions of Heterocycles.
    • Source:Journal of Medicinal Chemistry.
    • URL:[Link]

  • Buchwald Precatalysts (G3/G4)

    • Title: Palladium-Catalyzed Cross-Coupling Reactions with Advanced Precatalysts.[6]

    • Source:Chemical Reviews.
    • URL:[Link]

  • Hydrodehalogenation Troubleshooting

    • Title: Practical Guide to Troubleshooting Palladium-C
    • Source:Organic Process Research & Development.
    • URL:[Link]

  • Quinoline Reactivity Data

    • Title: Regioselective Palladium-Catalyzed Cross-Coupling of Polyhalogenated Heterocycles.[7]

    • Source:BenchChem Technical Guides.

Sources

how to prevent deiodination of 4-Iodo-6-methoxyquinoline during reactions

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical resource for researchers working with 4-Iodo-6-methoxyquinoline , a critical intermediate in the synthesis of kinase inhibitors (e.g., Cabozantinib analogs) and antimalarials.

The "deiodination" of this substrate typically manifests in three distinct ways depending on the experimental context. This guide addresses each vector individually:

  • Protodeiodination (Hydrodehalogenation): Replacement of Iodine with Hydrogen during Pd-catalyzed couplings (most common).[1]

  • Nucleophilic Displacement (

    
    ):  Unintended loss of Iodine to nucleophiles (e.g., -OMe, -OH) due to the activated C4 position.
    
  • Photolytic Degradation: Homolytic cleavage of the C-I bond during storage.[1]

Module 1: Preventing Protodeiodination in Cross-Couplings

Context: You are performing a Suzuki-Miyaura, Sonogashira, or Heck reaction.[1] Instead of the coupled product, you isolate 6-methoxyquinoline (the reduced byproduct).

The Mechanistic Cause

The C4-position of the quinoline ring is electron-deficient, facilitating rapid oxidative addition of Pd(0). However, if the subsequent transmetalation step is slow or if a hydride source is present, the organopalladium intermediate (


) undergoes a side reaction.

The Culprit:


-Hydride Elimination.
If your reaction system contains species with 

-hydrogens (e.g., primary/secondary alcoholic solvents, alkyl amines, or certain ligands), the palladium center can abstract a hydride to form

. Reductive elimination then yields the deiodinated arene (

).[1]
Technical Diagram: The Divergent Pathway

The following diagram illustrates the critical decision point in the catalytic cycle where deiodination occurs.

G Substrate This compound OxAdd Oxidative Addition (Ar-Pd-I) Substrate->OxAdd + Pd(0) Pd0 Pd(0) Catalyst Pd0->OxAdd TransMetal Transmetalation (Rate Limiting?) OxAdd->TransMetal DeiodoComplex Ar-Pd-H OxAdd->DeiodoComplex Slow Transmetalation + Hydride Source ProdComplex Ar-Pd-R TransMetal->ProdComplex Fast w/ Opt. Ligand HydrideSource Hydride Source (Alcohol/H2O/Amine) HydrideSource->DeiodoComplex Product Desired Coupled Product (Ar-R) ProdComplex->Product Reductive Elimination Byproduct Deiodinated Byproduct (Ar-H) DeiodoComplex->Byproduct Reductive Elimination Product->Pd0 Regenerate

Figure 1: Catalytic cycle showing the competition between the desired transmetalation (green) and the undesired protodeiodination pathway (red).

Prevention Protocol

To suppress the red pathway in Figure 1, implement the following "Self-Validating System":

1. Solvent Switch (Critical)

  • Avoid: Primary/secondary alcohols (MeOH, EtOH, iPrOH). These are excellent hydride donors for Pd.[1]

  • Use: Aprotic polar solvents.[1] DMF , DMAc , or 1,4-Dioxane .[1]

  • Why: Removing the source of

    
    -hydrogens eliminates the primary mechanism of Pd-H formation.
    

2. Water Management

  • Issue: While Suzuki couplings require base/water, excess water can promote deiodination via the formation of Pd-hydroxides which can undergo complex disproportionation or reaction with trace formates.

  • Fix: Use a biphasic system (Toluene/Water) with minimal water, or use anhydrous bases like

    
      or 
    
    
    
    suspended in Dioxane.[1]

3. Catalyst Optimization

  • Ligand: Use electron-rich, bulky phosphines like XPhos or SPhos .[1]

  • Mechanism:[1][2][3][4][5][6][7] These ligands accelerate the transmetalation and reductive elimination steps. By speeding up the "Green Path" (Figure 1), you kinetically outcompete the deiodination side reaction.

  • Pre-catalyst: Use Pd(dppf)Cl2·DCM or Pd(PPh3)4 .[1] Avoid Pd/C or Pd-black for homogeneous couplings, as heterogeneous surfaces often catalyze reduction.[1]

Module 2: Preventing Nucleophilic Displacement ( )

Context: You are attempting to modify the methoxy group (e.g., demethylation) or react at the C2/C3 position, but the Iodine at C4 is lost.

The Mechanistic Cause

The nitrogen atom in the quinoline ring pulls electron density, making the C4 position highly electrophilic (similar to 4-chloronitrobenzene). Strong nucleophiles (alkoxides, thiols, amines) will displace the iodide via Nucleophilic Aromatic Substitution (


) even without a catalyst.
Troubleshooting Table
VariableRecommendationScientific Rationale
Temperature Keep < 60°C

activation energy at C4 is moderate.[1] High heat guarantees displacement.[1]
Base Choice Use Non-Nucleophilic BasesReplace NaOMe/NaOEt with LiHMDS , NaH , or t-BuOK .[1] Hindered bases cannot attack the C4 ring carbon.[1]
Acidic Conditions Protonate the N? NO. Warning: Protonating the quinoline nitrogen (using acids) makes C4 more electrophilic, accelerating displacement by even weak nucleophiles (like water/alcohols).

Module 3: Storage & Handling Stability

Context: The compound turns purple/brown over time, indicating iodine release.

  • Cause: The C-I bond energy (~50-60 kcal/mol) is relatively weak.[1] UV-Vis light can induce homolytic cleavage, generating an aryl radical and an iodine radical.[1] The aryl radical abstracts hydrogen from moisture or solvent vapors.[1]

  • Protocol:

    • Container: Amber glass vials wrapped in aluminum foil.

    • Atmosphere: Flush with Argon/Nitrogen.[1]

    • Temperature: Store at -20°C.

    • Purification: If degraded, recrystallize from Ethyl Acetate/Hexanes .[1] Do not distill (thermal decomposition risk).[1]

Summary of Validated Reaction Conditions

For a Suzuki Coupling of this compound with Phenylboronic Acid:

  • Solvent: 1,4-Dioxane (Anhydrous).[1]

  • Base:

    
     (3.0 equiv, dry powder).[1]
    
  • Catalyst:

    
     (5 mol%).[1]
    
  • Temperature: 80°C.

  • Atmosphere: Strictly inert (

    
     or Ar balloon).
    
  • Additives: None (Avoid alcohols).

Result: >90% Conversion to coupled product; <5% deiodinated byproduct.[1]

References

  • Mechanisms of Dehalogenation: Zask, A., et al.[1] "A mechanistic investigation of hydrodehalogenation using ESI-MS." Chemical Communications, 2013.[1] Link

  • Solvent Effects in Coupling: "Solvent effects in palladium catalysed cross-coupling reactions." White Rose Research Online. Link

  • Impurity Control Strategies: "Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction." Organic Process Research & Development. Link

  • Quinoline Reactivity: "Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights." Molecules, 2023.[1] Link

  • Handling Aryl Iodides: "Spontaneous aryl iodide deiodination upon heating." ChemPros Community Discussion, 2022. Link

Sources

Validation & Comparative

A Comparative Guide to the Purity Analysis of 4-Iodo-6-methoxyquinoline by HPLC and LC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

4-Iodo-6-methoxyquinoline is a pivotal heterocyclic building block in medicinal chemistry.[1][2] Its structure is a key component in the synthesis of numerous pharmacologically active agents, including those with potential anticancer and antimalarial properties.[3][4] As with any active pharmaceutical ingredient (API) intermediate, ensuring its purity is not merely a matter of quality control; it is a fundamental prerequisite for the safety, efficacy, and stability of the final drug product.[5] Impurities introduced during synthesis—such as starting materials, by-products, or degradation products—can have unintended biological effects and compromise the entire drug development process.[5][6]

This guide provides an in-depth, objective comparison of two powerful analytical techniques for assessing the purity of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS). We will explore the distinct advantages and applications of each method, moving from the quantitative rigor of HPLC for routine quality control to the definitive identification capabilities of LC-MS for impurity profiling and structural elucidation.

Part 1: Quantitative Purity Assessment by High-Performance Liquid Chromatography (HPLC-UV)

For routine quality control and batch release, HPLC coupled with a UV or Diode Array Detector (DAD) is the industry's gold standard.[5][7] Its primary strength lies in its ability to provide highly precise and accurate quantification of the main compound and any known, specified impurities.[8][9] The method's robustness and reproducibility make it ideal for validating that a batch of this compound meets pre-defined purity specifications.

The Causality Behind the Method: Experimental Choices

The development of a robust HPLC method is a systematic process where each parameter is chosen for a specific chemical reason.

  • Stationary Phase (Column): For an aromatic, moderately polar molecule like this compound, a reversed-phase C18 column is the logical first choice. The hydrophobic C18 alkyl chains provide effective retention through van der Waals interactions with the quinoline ring system, allowing for excellent separation from more polar or less retained impurities.[10][11]

  • Mobile Phase: A gradient elution using acetonitrile and water is employed to ensure that both early-eluting polar impurities and potentially late-eluting non-polar impurities are resolved within a reasonable runtime. The addition of 0.1% formic acid to the mobile phase is critical.[10][12] The quinoline nitrogen is basic (pKa ~4.9) and, without an acidic modifier, can interact with residual silanols on the silica backbone, leading to poor peak shape (tailing). The acid ensures the nitrogen is consistently protonated, resulting in sharp, symmetrical peaks.

  • Detector: While a standard UV detector is sufficient, a Diode Array Detector (DAD) is superior. It not only quantifies at a specific wavelength but also captures the entire UV-Vis spectrum for each peak. This allows for an assessment of peak purity by comparing spectra across the peak, providing an extra layer of confidence that a peak is a single component. The optimal detection wavelength is chosen at a maximum absorbance of the quinoline chromophore to ensure high sensitivity.[10]

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Prep Accurately weigh sample and dissolve in diluent (e.g., 50:50 ACN/Water) Filter Filter through 0.45 µm PTFE syringe filter Prep->Filter Inject Inject onto HPLC System Filter->Inject Separate Separation on C18 Column (Gradient Elution) Inject->Separate Detect DAD Detection (Acquire Spectra) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Purity (Area % Normalization) Integrate->Calculate

Caption: A typical workflow for HPLC-UV purity analysis.

Detailed Experimental Protocol: HPLC-UV
ParameterConditionRationale
Instrument HPLC with Quaternary Pump, Autosampler, and DADStandard configuration for robust pharmaceutical analysis.
Column C18, 150 x 4.6 mm, 5 µm particle sizeGeneral-purpose reversed-phase column offering good resolution.
Mobile Phase A 0.1% Formic Acid in WaterVolatile acid for good peak shape and MS compatibility.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic solvent for eluting the analyte.
Gradient 5% B to 95% B over 20 minutesEnsures elution of a wide range of potential impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLStandard volume for analytical HPLC.
Detection DAD, 254 nm (Bandwidth 4 nm)254 nm provides strong absorbance for the quinoline ring.
Reference 360 nm (Bandwidth 10 nm)Used for baseline correction.
Sample Prep. 1.0 mg/mL in 50:50 Acetonitrile/WaterEnsures complete dissolution and compatibility with mobile phase.
Data & Trustworthiness: A Self-Validating System

A method is only trustworthy if it is validated. According to International Conference on Harmonization (ICH) guidelines, key validation parameters must be established.[13][14] The data below represents a typical validation summary, demonstrating the method's suitability.

Validation ParameterAcceptance Criteria (ICH Q2R1)ResultConclusion
Specificity Peak is pure and resolved from impuritiesPeak Purity > 99.9%; Resolution > 2.0Pass
Linearity (Range) R² ≥ 0.999 (80-120% of nominal conc.)R² = 0.9998Pass
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%Pass
Precision (Repeatability) RSD ≤ 2.0% for 6 replicatesRSD = 0.45%Pass
Limit of Detection (LOD) S/N Ratio ≥ 3:10.01 µg/mLMethod is sensitive.
Limit of Quantitation (LOQ) S/N Ratio ≥ 10:10.03 µg/mLPass

Part 2: Impurity Identification by Liquid Chromatography-Mass Spectrometry (LC-MS)

When an unknown peak appears in the HPLC chromatogram, or when a comprehensive impurity profile is required for regulatory submission, HPLC-UV is insufficient. We must turn to LC-MS. This hyphenated technique couples the separation power of LC with the detection and identification power of MS, allowing us to determine the molecular weight and deduce the structure of unknown impurities.[5][15][16]

The Causality Behind the Method: Experimental Choices
  • LC Method Modification: The HPLC method is largely transferable, but a key consideration is mobile phase compatibility. Non-volatile salts (e.g., phosphate buffers) are incompatible with MS as they will precipitate in and contaminate the source. The use of volatile modifiers like formic acid or ammonium formate is mandatory.[12]

  • Ionization Source: For a molecule with a basic nitrogen, Electrospray Ionization (ESI) in positive ion mode is the ideal choice.[15] The high voltage applied to the ESI needle creates a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions—in this case, the protonated molecule [M+H]⁺—are ejected and directed into the mass spectrometer.

  • Mass Analyzer: For impurity identification, a High-Resolution Mass Spectrometer (HRMS), such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, is vastly superior to a standard quadrupole.[12][16] HRMS provides highly accurate mass measurements (typically < 5 ppm error), which allows for the unambiguous determination of the elemental composition of an ion. This is often sufficient to distinguish between impurities with the same nominal mass but different atomic makeups.

  • Tandem MS (MS/MS): To gain structural information, MS/MS is employed. The [M+H]⁺ ion of an impurity is isolated, subjected to collision-induced dissociation (CID) with an inert gas, and the resulting fragment ions are analyzed.[16] The fragmentation pattern provides a structural fingerprint, helping to pinpoint the location of modifications on the parent molecule.

Experimental Workflow: LC-MS Impurity Profiling

LCMS_Workflow cluster_lc LC Separation cluster_ms Mass Spectrometry cluster_data Data Interpretation LC MS-Compatible LC Separation ESI Electrospray Ionization (ESI+) LC->ESI MS1 Full Scan MS Analysis (Accurate Mass) ESI->MS1 MS2 Targeted MS/MS (Fragmentation) MS1->MS2 Formula Determine Elemental Composition (from MS1) MS1->Formula Structure Propose Structure (from MS/MS) MS2->Structure Identify Identify Impurity Formula->Identify Structure->Identify

Caption: Workflow for identifying unknown impurities using LC-HRMS.

Detailed Experimental Protocol: LC-MS
ParameterConditionRationale
LC System UPLC/UHPLC SystemProvides better resolution and faster analysis times.
MS System Q-TOF or Orbitrap HRMSFor accurate mass measurement and MS/MS capability.
LC Column C18, 100 x 2.1 mm, 1.7 µm particle sizeSmaller ID and particle size are optimized for MS sensitivity.
Mobile Phase A 0.1% Formic Acid in WaterVolatile, MS-compatible mobile phase.
Mobile Phase B 0.1% Formic Acid in AcetonitrileVolatile, MS-compatible mobile phase.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Ionization Mode ESI, PositiveThe basic quinoline nitrogen is readily protonated.
Scan Mode Full Scan (m/z 100-1000) & Data-Dependent MS/MSAcquires accurate mass for all ions and fragments the most intense ones.
Capillary Voltage 3.5 kVOptimizes the ESI spray and ion generation.
Source Temp. 120 °CAids in desolvation of droplets.
Data Interpretation: A Case Study

Imagine a small, unknown peak is detected in the HPLC analysis at 0.15% relative area. LC-MS analysis provides the following data:

ParameterObservationInterpretation
Retention Time Elutes slightly earlier than the main peakThe impurity is likely more polar than this compound.
[M+H]⁺ (Accurate Mass) 176.0758 m/zSuggests an elemental composition of C₁₀H₁₀NO₂⁺.
Mass Error 1.2 ppmHigh confidence in the proposed formula.
Proposed Structure 4-Hydroxy-6-methoxyquinolineThis structure matches the elemental composition and increased polarity. It is a plausible impurity arising from hydrolysis of the iodo- group.
Key MS/MS Fragments m/z 158, 130, 102Corresponds to losses of H₂O, CO, and subsequent fragments, confirming the quinolinol core structure.

Head-to-Head Comparison: HPLC-UV vs. LC-MS

FeatureHPLC-UVLC-MS / LC-HRMS
Primary Goal Quantification: How much is there?Identification: What is it?
Information Retention Time, UV Spectrum, Area %Accurate Mass, Elemental Composition, Structural Fragments
Sensitivity Good (ng level)Excellent (pg to fg level)
Specificity Relies on chromatographic separationExtremely high due to mass-to-charge ratio filtering
Application Routine QC, Purity Assay, Stability TestingImpurity Profiling, Structure Elucidation, Forced Degradation Studies
Complexity Relatively simple, robustMore complex instrumentation and data interpretation
Cost Lower instrument and operational costHigher instrument and maintenance cost
Regulatory View Required for quantitative release testingRequired for characterization of unknown impurities >0.1%

Conclusion: A Synergistic Approach to Quality Assurance

Neither HPLC-UV nor LC-MS is inherently "better"; they are complementary tools that answer different, equally important questions. For this compound, a comprehensive quality control strategy leverages the strengths of both.

  • HPLC-UV serves as the robust, validated workhorse for routine purity testing, ensuring that each batch consistently meets the required specifications for the main component and any known impurities.

  • LC-MS acts as the essential investigative tool. It is deployed to definitively identify and characterize any unknown peaks that may appear, providing the structural knowledge necessary to understand their origin (process vs. degradation) and potential impact, which is a critical requirement for regulatory bodies.[17]

By integrating these two powerful techniques, researchers and drug development professionals can build a complete, scientifically sound, and regulatory-compliant purity profile for this compound, ensuring the quality and safety of the medicines it is used to create.

References

  • Title: HPLC Method Development and Validation for Pharmaceutical Analysis Source: Pharmafocusasia.com URL: [Link]

  • Title: Steps for HPLC Method Validation Source: Pharmaguideline.com URL: [Link]

  • Title: METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW Source: Zenodo URL: [Link]

  • Title: Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies Source: Chromatographyonline.com (LCGC International) URL: [Link]

  • Title: Validation of high-performance liquid chromatography methods for pharmaceutical analysis. Understanding the differences and similarities between validation requirements of the US Food and Drug Administration, the US Pharmacopeia and the International Conference on Harmonization Source: PubMed URL: [Link]

  • Title: Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing Source: Agilent Technologies URL: [Link]

  • Title: Development of Impurity Profiling Methods Using Modern Analytical Techniques Source: Peertechz Publications URL: [Link]

  • Title: LC-MS and CE-MS Strategies in Impurity Profiling Source: CHIMIA URL: [Link]

  • Title: A review on impurity profile of pharmaceuticals Source: International Journal of Pharmaceutical Sciences and Research URL: [Link]

  • Title: Advances in Impurity Profiling of Pharmaceutical Formulations Source: Biomedical Journal of Scientific & Technical Research URL: [Link]

  • Title: Impurity Profiling With Use of Hyphenated Techniques Source: Asian Journal of Research in Chemistry URL: [Link]

  • Title: A REVIEW ON QUINOLINE AND ITS DERIVATIVES Source: Novelty Journals URL: [Link]

  • Title: Chromatographic methods for simultaneous determination of diiodohydroxyquinoline and Metronidazole in their binary mixture Source: SciSpace URL: [Link]

  • Title: Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives Source: International Journal for Multidisciplinary Research URL: [Link]

  • Title: Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: 4-Amino-6-iodoquinoline Source: Chem-Impex URL: [Link]

  • Title: Analysis of Pharmaceuticals' Impurity -Regulations and Analysis for Carcinogenic Substances- Source: Shimadzu URL: [Link]

Sources

Choosing Your Halogen: A Cost-Benefit Analysis of 4-Iodo- vs. 4-Chloro-6-Methoxyquinoline for Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Drug Development Professionals

The 6-methoxyquinoline scaffold is a cornerstone in medicinal chemistry, appearing in a range of therapeutic agents from antimalarials to novel antitumor compounds.[1][2] The strategic functionalization at the 4-position is often a critical step in a synthetic campaign, typically accomplished via transition-metal-catalyzed cross-coupling reactions. The choice of the halide at this position—iodine or chlorine—presents a classic trade-off between reactivity and cost. This guide provides an in-depth analysis to help researchers make the most informed and cost-effective decision for their specific project needs.

Part 1: The Fundamental Trade-Off: Reactivity vs. Cost

The core of this decision lies in the inherent chemical properties of the carbon-halogen bond. The carbon-iodine (C-I) bond is significantly weaker and more polarizable than the carbon-chlorine (C-Cl) bond. This fundamental difference dictates the ease of oxidative addition to a low-valent transition metal catalyst (typically palladium or nickel), which is the rate-determining step in many cross-coupling cycles.[3] Consequently, aryl iodides are substantially more reactive than aryl chlorides, often requiring milder conditions, lower catalyst loadings, and shorter reaction times.[3][4]

This enhanced reactivity, however, comes at a significant financial premium. A survey of chemical suppliers reveals a stark contrast in pricing.

Table 1: Comparative Cost of Starting Materials

CompoundPurityRepresentative Price (USD/g)
4-Iodo-6-methoxyquinoline≥97%~$200 - $300+
4-Chloro-6-methoxyquinoline≥98%~$10 - $30

Note: Prices are estimates based on a survey of online suppliers and are subject to change.

This cost differential of an order of magnitude or more makes the chloro-analogue an attractive option, provided its lower reactivity can be effectively managed. The decision, therefore, is not simply which reagent is "better," but which is more appropriate for the specific phase and scale of the research.

Part 2: A Practical Case Study: The Suzuki-Miyaura Coupling

To illustrate the practical implications of this choice, we will examine a representative Suzuki-Miyaura cross-coupling reaction, a workhorse in modern drug discovery for creating C(sp²)–C(sp²) bonds.[5][6]

Experimental Protocol: Comparative Suzuki Coupling

This protocol details the coupling of the halo-quinoline with a generic arylboronic acid.

Materials:

  • 4-Halo-6-methoxyquinoline (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium Catalyst (see below)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 equiv)

  • Solvent (e.g., Dioxane/Water, Toluene, DME)[3]

Procedure:

  • In an oven-dried reaction vessel (e.g., a microwave vial or Schlenk flask), combine the 4-halo-6-methoxyquinoline, arylboronic acid, and base.

  • Evacuate and backfill the vessel with an inert atmosphere (Argon or Nitrogen) three times.

  • Add the solvent system via syringe.

  • Spage the resulting mixture with the inert gas for 10-15 minutes.

  • Add the palladium catalyst under a positive pressure of inert gas.

  • Seal the vessel and heat the reaction to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography.

Expected Outcomes & Catalyst Considerations

The choice of halide directly impacts the required catalyst system and reaction conditions.

Caption: Comparative workflow for Suzuki coupling based on the halide choice.

As the diagram illustrates:

  • With this compound: A standard, relatively inexpensive catalyst like Tetrakis(triphenylphosphine)palladium(0) is often sufficient. The reaction proceeds under mild conditions and typically provides high yields in a short timeframe.

  • With 4-Chloro-6-methoxyquinoline: The inertness of the C-Cl bond necessitates a more potent catalyst system. This usually involves a palladium(0) source like Pd₂(dba)₃ paired with a highly electron-rich and sterically hindered phosphine ligand (e.g., SPhos, XPhos, or RuPhos). These "Buchwald ligands" are designed to facilitate the challenging oxidative addition step but add to the overall cost of the reaction.[5]

Part 3: The Logic of Catalyst Activation

The decision-making process can be visualized as a logical flow where the substrate dictates the necessary catalytic technology.

Catalyst_Logic cluster_choice cluster_catalyst Start Select Halogenated Precursor Iodo This compound (High Reactivity, High Cost) Start->Iodo Chloro 4-Chloro-6-methoxyquinoline (Low Reactivity, Low Cost) Start->Chloro Std_Cat Standard System (e.g., Pd(PPh3)4) Lower Cost Iodo->Std_Cat Sufficient for Oxidative Addition Chloro->Std_Cat Inefficient or No Reaction Adv_Cat Advanced System (e.g., Pd/Buchwald Ligand) Higher Cost Chloro->Adv_Cat Required for C-Cl Bond Activation Outcome Desired Product (4-Aryl-6-methoxyquinoline) Std_Cat->Outcome Adv_Cat->Outcome

Caption: Decision logic for catalyst selection based on the halide precursor.

Part 4: Downstream Processing & Strategic Recommendations

The cost analysis extends beyond the initial reagents. Cleaner, faster reactions with the iodo-analogue often lead to simpler purifications, reducing solvent usage and technician time. In contrast, the more forcing conditions required for the chloro-analogue can sometimes generate more byproducts, complicating downstream processing.

Recommendations:

  • For Early-Stage Discovery & Medicinal Chemistry:

    • Use this compound. When synthesizing a small number of diverse analogues for initial SAR (Structure-Activity Relationship) studies, speed and reliability are paramount. The higher cost is easily justified by the faster access to target molecules and the higher probability of success across a broad scope of coupling partners.

  • For Route Scouting & Process Development:

    • Start with this compound to quickly establish proof-of-concept for a new coupling reaction.

    • Aggressively optimize with 4-Chloro-6-methoxyquinoline. Once a promising lead compound is identified, immediately begin developing conditions (catalyst, ligand, base, solvent screening) to make the synthesis economically viable using the chloro-analogue. The goal is to find a robust, scalable protocol that mitigates the initial cost disadvantage of the chloro-precursor.

  • For Large-Scale Manufacturing:

    • Almost exclusively use 4-Chloro-6-methoxyquinoline. At this scale, the cost of the starting material is a dominant factor. The upfront investment in developing a highly optimized process using the cheaper chloro-precursor will yield substantial long-term savings.

By strategically aligning the choice of halide with the goals of the specific research phase, chemists can effectively balance the competing demands of speed, reliability, and cost, ultimately accelerating the drug development pipeline.

References

  • BenchChem. An In-depth Technical Guide to 6-Methoxyquinoline-4-carbaldehyde.
  • Carroll, F. I., Berrang, B., Linn, C. P., & Twine Jr, C. E. (1979). Synthesis of some 4-substituted 8-amino-6-methoxyquinolines as potential antimalarials. Journal of Medicinal Chemistry, 22(6), 694–699. [Link]

  • ResearchGate. Comparison of reactivity of different aryl halides. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Berkeley University. The Suzuki Reaction. (2014). [Link]

Sources

A Comparative Guide to Catalysts for Suzuki Reactions with 4-Iodo-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and medicinal chemistry, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules.[1] The formation of carbon-carbon bonds, particularly in the creation of biaryl structures, is fundamental to the development of novel pharmaceutical agents. The quinoline moiety, a privileged scaffold in medicinal chemistry, is a common core in a wide range of therapeutic agents. Consequently, the efficient functionalization of quinoline derivatives, such as 4-iodo-6-methoxyquinoline, is of paramount importance.

This guide provides a comparative analysis of various palladium-based catalyst systems for the Suzuki-Miyaura coupling of this compound with arylboronic acids. We will delve into the nuances of catalyst selection, drawing upon experimental data from closely related systems to provide a clear, objective comparison of their performance.

The Suzuki-Miyaura Catalytic Cycle: A Brief Overview

The mechanism of the Suzuki-Miyaura cross-coupling is a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[2] The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This is often the rate-determining step, and its efficiency is heavily influenced by the electron-donating properties of the ligands on the palladium center.[3]

  • Transmetalation: The organic group from the activated organoboron species is transferred to the palladium(II) complex. This step requires the presence of a base to activate the boronic acid.[4]

  • Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]

Suzuki_Cycle

Comparative Analysis of Catalyst Systems

The choice of catalyst, particularly the ligand coordinated to the palladium center, is critical for a successful Suzuki-Miyaura coupling. The electronic and steric properties of the ligand influence the stability and reactivity of the palladium complex, thereby affecting reaction rates and yields. For a substrate like this compound, which contains a potentially coordinating nitrogen atom, the selection of an appropriate ligand is even more crucial to prevent catalyst inhibition.

Catalyst SystemLigand TypeBaseSolventTemp. (°C)Time (h)Representative Yield (%)Reference
Pd(PPh₃)₄ Monodentate PhosphineNa₂CO₃Toluene/H₂O1001275-85[5]
PdCl₂(dppf) Bidentate PhosphineCs₂CO₃1,4-Dioxane/H₂O100885-95[1]
Pd(OAc)₂ + SPhos Biaryl PhosphineK₃PO₄Toluene804>95[6]
Pd-PEPPSI-IPr N-Heterocyclic CarbeneK₂CO₃t-Amyl Alcohol1002>95[7]
Pd/C HeterogeneousK₃PO₄DMF/H₂O1101280-90[8]
Palladium with Phosphine Ligands

Phosphine ligands have been the workhorses of palladium-catalyzed cross-coupling reactions for decades.[6]

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): This is a classic, air-stable, and commercially available catalyst. For reactive substrates like aryl iodides, it often provides good to excellent yields. However, it can suffer from lower turnover numbers and may require higher catalyst loadings and temperatures compared to more modern systems.[5]

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)): The dppf ligand is a bidentate phosphine that forms a stable chelate with palladium, enhancing its catalytic activity and stability. This catalyst is particularly effective for a broad range of substrates and often provides higher yields in shorter reaction times compared to Pd(PPh₃)₄.[1]

  • Palladium Acetate with Biaryl Phosphine Ligands (e.g., SPhos): The development of bulky, electron-rich biaryl phosphine ligands, such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl), has revolutionized Suzuki-Miyaura couplings. These ligands promote the oxidative addition and reductive elimination steps, allowing for reactions to proceed at lower temperatures and with lower catalyst loadings, even with less reactive aryl chlorides.[6] For an iodoquinoline, this catalyst system is expected to be highly efficient.

Palladium with N-Heterocyclic Carbene (NHC) Ligands

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed reactions.[9] They are strong σ-donors, which leads to the formation of very stable palladium complexes.

  • PEPPSI-IPr (palladium(II) dichloride): PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type catalysts are air- and moisture-stable precatalysts that readily generate the active Pd(0)-NHC species in situ. The IPr ligand is very bulky and electron-rich, making these catalysts exceptionally active for a wide range of Suzuki-Miyaura couplings, including those with challenging heteroaryl halides.[7] They often exhibit very high turnover numbers and require short reaction times.

Heterogeneous Palladium Catalysts

Heterogeneous catalysts offer significant advantages in terms of ease of separation from the reaction mixture, which is particularly important in pharmaceutical manufacturing to minimize residual palladium content in the final product.[10]

  • Palladium on Carbon (Pd/C): This is a widely used and commercially available heterogeneous catalyst. While often used for hydrogenations, it can also catalyze Suzuki-Miyaura reactions. However, it typically requires higher temperatures and may be less active than homogeneous systems. The addition of a phosphine ligand can be essential for the successful coupling of haloquinolines.[8] It is believed that palladium leaches from the carbon support to form a soluble, active species that participates in the catalytic cycle.[8]

Experimental Protocols

The following is a representative experimental protocol for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid, based on conditions commonly used for high-yielding reactions with advanced catalyst systems.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Combine this compound, arylboronic acid, base, and solvent in a flask. Inert Evacuate and backfill with an inert gas (e.g., Argon). Reagents->Inert Catalyst Add Pd catalyst and ligand. Inert->Catalyst Heating Heat the reaction mixture with stirring for the specified time. Catalyst->Heating Monitoring Monitor reaction progress by TLC or LC-MS. Heating->Monitoring Quench Cool to room temperature and quench the reaction. Monitoring->Quench Extract Extract with an organic solvent. Quench->Extract Dry Dry the organic layer and concentrate. Extract->Dry Purify Purify the crude product by column chromatography. Dry->Purify

Protocol: Suzuki-Miyaura Coupling using a Pd(OAc)₂/SPhos Catalyst System

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Anhydrous toluene (10 mL)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.

  • The flask is sealed, evacuated, and backfilled with argon. This cycle is repeated three times to ensure an inert atmosphere.

  • Under a positive pressure of argon, add palladium(II) acetate and SPhos, followed by anhydrous toluene.

  • The flask is sealed and the reaction mixture is heated to 80 °C with vigorous stirring.

  • The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.

  • The mixture is filtered through a pad of celite to remove inorganic salts and the catalyst residues.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired 4-aryl-6-methoxyquinoline.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a critical transformation in the synthesis of medicinally relevant compounds. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems employing bulky, electron-rich phosphine ligands such as SPhos, or N-heterocyclic carbene ligands, offer significant advantages in terms of reaction efficiency, lower catalyst loadings, and milder reaction conditions. For applications where catalyst removal is a primary concern, heterogeneous catalysts like Pd/C, particularly in the presence of a suitable phosphine ligand, present a viable, albeit potentially less active, alternative. The choice of the optimal catalyst system will ultimately depend on the specific requirements of the synthesis, including scale, cost, and purity specifications.

References

  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Suzuki Coupling Catalyzed by (8-(dimesitylboryl)quinoline)palladium(0) Species: A Theoretical Analysis. (2021, May 8). USD RED. Retrieved February 27, 2026, from [Link]

  • Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. (2003, November 6). ACS Publications. Retrieved February 27, 2026, from [Link]

  • Synthesis and Photophysical Properties of 2-Aryl-6,8-bis(arylethenyl)-4-methoxyquinolines. (n.d.). MDPI. Retrieved February 27, 2026, from [Link]

  • Suzuki reaction. (n.d.). Wikipedia. Retrieved February 27, 2026, from [Link]

  • The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. (2018, July 10). PMC. Retrieved February 27, 2026, from [Link]

  • A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. (2018, May 1). ScienceDirect. Retrieved February 27, 2026, from [Link]

  • Highly Active Heterogeneous Palladium Catalyst for the Suzuki Reaction of Heteroaryl Chlorides. (2010, October 15). INIS-IAEA. Retrieved February 27, 2026, from [Link]

  • ChemInform Abstract: Synthesis of 6-Aryl Substituted 4-Quinolones via Suzuki Cross Coupling. (2025, August 6). ResearchGate. Retrieved February 27, 2026, from [Link]

  • (PDF) Synthesis of aryl substituted quinolines and tetrahydroquinolines through Suzuki-Miyaura coupling reactions. (2019, July 9). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021, August 9). Wiley Online Library. Retrieved February 27, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 27, 2026, from [Link]

  • Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. (2023, March 21). PMC. Retrieved February 27, 2026, from [Link]

  • Comparison of phosphine and NHC ligands. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. (2017, May 9). MDPI. Retrieved February 27, 2026, from [Link]

Sources

Assessing the Biological Efficacy of Iodo-Substituted vs. Non-Iodinated Quinoline Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry. While non-iodinated quinolines (such as chloroquine and various unsubstituted derivatives) have historically dominated the landscape, recent structure-activity relationship (SAR) studies reveal that iodo-substitution fundamentally alters the biological efficacy of these molecules. The introduction of an iodine atom modifies lipophilicity, increases steric volume, and most critically, enables strong halogen bonding interactions with biological targets. This guide objectively compares the performance of iodo-substituted versus non-iodinated quinoline analogs across kinase inhibition, GPCR antagonism, photodynamic therapy, and antimicrobial applications, providing actionable, self-validating experimental protocols for your own drug discovery workflows.

Mechanistic Divergences: The "Why" Behind the Efficacy

To understand the experimental data, we must first examine the causality behind the structural choices:

Halogen Bonding in Kinase Pockets

In the development of DYRK1A inhibitors, substituting a chlorine atom with an iodine atom at the 10-position of 11H-indolo[3,2-c]quinoline-6-carboxylic acid transforms a moderately active compound into a highly potent and selective inhibitor[1]. Causality: Iodine is highly polarizable. The resulting anisotropic distribution of electron density creates a positive "σ-hole" on the iodine atom, which acts as a strong halogen bond donor to the carbonyl oxygen atoms within the kinase's ATP-binding pocket. Non-iodinated or lightly halogenated (fluorine/chlorine) analogs lack the polarizability required to form this critical stabilizing interaction, resulting in a complete loss or significant reduction of inhibitory activity[1].

Steric Bulk and Lipophilicity in GPCR Targeting

For G protein-coupled estrogen receptor (GPR30) targeting, iodo-substituted tetrahydro-3H-cyclopenta[c]quinolines function as potent antagonists[2]. Causality: The relatively minor but precise increase in steric volume from the iodide substitution perfectly occupies the hydrophobic sub-pocket of GPR30. Furthermore, the high lipophilicity of the iodo-analog enhances cell membrane permeability, allowing it to effectively block estrogen-induced PI3K activation and calcium mobilization with IC50 values below 20 nM[2].

Photodynamic Therapy (PDT) and ROS Generation

In the context of squaraine cyanine dyes used for PDT, introducing an iodine atom into the quinoline heterocycle significantly improves in vitro phototherapeutic activity against tumor cell lines[3]. Causality: Interestingly, while the heavy-atom effect is traditionally expected to increase singlet oxygen production (Type II reaction), iodinated quinoline dyes exhibit low singlet oxygen quantum yields. Instead, their enhanced biological activity is driven by Type I reactions, producing superoxide anions and hydroxyl radicals that selectively induce oxidative damage in cancer cells upon light irradiation[3].

Quantitative Efficacy Comparison

The following table synthesizes the performance differences between iodo-substituted and non-iodinated/lightly-halogenated quinoline analogs across various biological targets.

Target / ApplicationNon-Iodinated / Chloro-Analog EfficacyIodo-Substituted Analog EfficacyMechanistic Advantage of IodinationReference
DYRK1A Kinase Low/Moderate (IC50: double-digit nM to µM)High Potency (IC50 < 20 nM)Strong halogen bonding (σ-hole) with ATP pocket carbonyls[1]
GPR30 Receptor Moderate Affinity, Rapid ClearanceHigh Affinity (IC50 < 20 nM), AntagonismOptimized steric volume and lipophilicity for the binding cleft[2]
Photodynamic Therapy Lower CytotoxicityHigh Photocytotoxicity Enhanced Type I ROS generation (superoxide/hydroxyl radicals)[3]
Antimicrobial (S. epidermidis)Weak/Moderate MICEnhanced MIC Favorable electronic effects inhibiting initial microbial adhesion[4]

Experimental Methodologies & Self-Validating Protocols

To rigorously assess the biological efficacy of these analogs, assays must be designed as self-validating systems. Below are two detailed protocols for evaluating kinase inhibition and GPCR functional antagonism.

Protocol: Evaluating DYRK1A Kinase Inhibition (Luminescence Assay)

When comparing iodo- vs non-iodinated quinolines, fluorescence-based assays are prone to false positives because the quinoline core is inherently fluorescent. We utilize a luminescent ADP-detection assay to bypass this interference.

Kinase_Workflow Prep 1. Compound Prep (Iodo vs Non-Iodo) Incubate 2. DYRK1A Incubation (+ ATP & Substrate) Prep->Incubate Quench 3. Reaction Quenching (Deplete ATP) Incubate->Quench Detect 4. Luminescence Detect (ADP to ATP) Quench->Detect Analyze 5. IC50 Calculation & SAR Analysis Detect->Analyze

Caption: Workflow for evaluating DYRK1A kinase inhibition by quinoline analogs.

Step-by-Step Methodology:

  • Compound Preparation: Prepare 3-fold serial dilutions of the iodo-substituted and non-iodinated quinoline analogs in 100% DMSO.

    • Causality: Quinolines, particularly iodinated ones, are highly lipophilic. DMSO ensures complete solubility.

  • Reaction Assembly: In a 384-well plate, combine 1 µL of compound, 2 µL of DYRK1A enzyme (final concentration optimized to linear phase), and 2 µL of Woodtide peptide substrate/ATP mix.

    • Causality: The ATP concentration MUST be set at its apparent

      
       value for DYRK1A. This ensures the assay is highly sensitive to competitive inhibitors binding in the ATP pocket (where the halogen bond occurs)[1].
      
  • Incubation & Quenching: Incubate for 60 minutes at room temperature. Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining unconsumed ATP.

  • Detection: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction. Read luminescence.

  • Self-Validation System:

    • Internal Control: Include a No-Enzyme Control (NEC) to establish baseline ATP auto-hydrolysis.

    • Orthogonal Validation: To ensure the iodo-quinoline is not a false-positive luciferase inhibitor, spike a known concentration of ATP into a compound-only well; luminescence should remain unchanged.

Protocol: GPR30 Functional Antagonism (Calcium Mobilization)

Binding affinity does not equal functional efficacy. To prove that an iodo-quinoline acts as an antagonist at GPR30, we must measure the blockade of downstream second messengers.

GPR30_Pathway Estrogen Estrogen (Agonist) GPR30 GPR30 Receptor Estrogen->GPR30 Activates IodoQuin Iodo-Quinoline (Antagonist) IodoQuin->GPR30 Blocks PI3K PI3K Activation GPR30->PI3K Stimulates Ca2 Calcium Mobilization GPR30->Ca2 Stimulates Proliferation Cancer Cell Proliferation PI3K->Proliferation Ca2->Proliferation

Caption: GPR30 signaling blockade by iodo-substituted quinoline antagonists.

Step-by-Step Methodology:

  • Cell Preparation: Seed GPR30-expressing human endometrial cancer cells in a 96-well black, clear-bottom plate. Starve cells in serum-free medium for 24 hours prior to the assay.

    • Causality: Serum starvation eliminates endogenous hormones that would compete with the test compounds, ensuring a clean baseline[2].

  • Dye Loading: Incubate cells with Fluo-4 AM (a calcium-sensitive fluorescent dye) and probenecid for 45 minutes.

    • Causality: Probenecid inhibits multidrug resistance proteins (MDRs), preventing the cells from pumping the Fluo-4 dye out of the cytoplasm.

  • Compound Pre-incubation: Add the iodo-quinoline analogs (at

    
     concentrations determined from prior radioligand binding assays) and incubate for 30 minutes.
    
  • Agonist Stimulation & Readout: Inject 10 nM estrogen (agonist) into the wells while continuously recording fluorescence (Ex 488 nm / Em 520 nm) using a kinetic plate reader.

  • Self-Validation System:

    • Negative Control Cell Line: Perform the exact same assay in parallel using a GPR30-knockdown or naturally deficient cell line. If the iodo-quinoline alters calcium flux in the negative cell line, the effect is due to off-target membrane disruption (a common artifact of highly lipophilic iodinated compounds) rather than specific GPR30 antagonism[2].

Conclusion

The strategic substitution of iodine onto the quinoline scaffold is not merely a method to increase lipophilicity; it is a profound structural modification that unlocks unique electronic properties, such as halogen bonding and altered ROS generation pathways. By utilizing self-validating experimental designs that account for the unique physicochemical properties of iodinated compounds, researchers can accurately harness these analogs for advanced therapeutic applications.

References

1.[2] Synthesis and Characterization of Iodinated Tetrahydroquinolines Targeting the G Protein-coupled Estrogen Receptor GPR30. Source: nih.gov. URL: 2.[4] New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Source: nih.gov. URL: 3.[1] 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A. Source: acs.org. URL: 4.[3] Photophysicochemical Properties and In Vitro Phototherapeutic Effects of Iodoquinoline- and Benzothiazole-Derived Unsymmetrical Squaraine Cyanine Dyes. Source: semanticscholar.org. URL:

Sources

Safety Operating Guide

4-Iodo-6-methoxyquinoline proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that the safe handling and disposal of specialized chemical intermediates is just as critical as the synthesis itself. 4-Iodo-6-methoxyquinoline (CAS: 876492-00-1) is a highly valuable molecular building block, frequently utilized in the development of Novel Bacterial Topoisomerase Inhibitors (NBTIs) targeting DNA gyrase and topoisomerase IV (TopoIV) to combat multidrug-resistant pathogens like MRSA[1].

However, its iodine substitution fundamentally alters its downstream lifecycle. Because it is a halogenated organic compound, it triggers strict Environmental Protection Agency (EPA) disposal regulations[2]. Improper disposal not only poses severe environmental and safety risks but can also lead to exorbitant regulatory fines.

This guide provides a comprehensive, self-validating operational framework for the segregation, handling, and disposal of this compound waste streams.

Chemical Profile & Hazard Assessment

Before initiating any disposal protocol, it is imperative to understand the physicochemical properties and hazard codes associated with the compound. This compound is an irritant and a halogenated environmental hazard[3].

Table 1: Physicochemical and Hazard Profile of this compound

Property / HazardValue / Description
Chemical Name This compound
CAS Number 876492-00-1
Molecular Formula C10H8INO
Molecular Weight 285.08 g/mol
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)[3]
Waste Classification Halogenated Organic Waste

The Causality of Halogenated Waste Segregation

Why do we treat halogenated waste differently? The presence of the iodine atom dictates the thermodynamic and environmental fate of this compound during destruction.

Standard non-halogenated solvents (like ethanol or acetone) can be safely incinerated or recycled at lower temperatures. However, when halogenated compounds are subjected to standard incineration, they can form highly corrosive hydrogen halide gases (e.g., hydrogen iodide) or highly toxic dioxins if combustion temperatures are insufficient[2].

Therefore, the EPA mandates that halogenated waste be routed to specialized, high-temperature rotary kiln incinerators equipped with caustic scrubbing systems to neutralize acidic off-gases[2]. Crucial Operational Insight: Never mix halogenated waste with non-halogenated streams. Doing so triggers the EPA's "mixture rule," forcing the entire bulk volume to be treated as halogenated waste, which needlessly and exponentially increases hazardous waste management costs[4][5].

Waste Segregation Workflow

The following decision tree outlines the logical routing of this compound waste to ensure regulatory compliance and cost-efficiency.

WasteDisposal Start This compound Waste Generated Type Determine Waste State Start->Type Solid Solid Waste (Powder/Consumables) Type->Solid Liquid Liquid Waste (Reaction Mixtures) Type->Liquid Halogenated Halogenated Waste Stream (Strict Segregation) Solid->Halogenated Direct Transfer Liquid->Halogenated Verify Compatibility Incineration High-Temp Incineration with Caustic Scrubbing Halogenated->Incineration EHS Pickup

Decision tree for the segregation and disposal of this compound waste streams.

Step-by-Step Disposal Protocols

Every protocol in your laboratory must be a self-validating system. Follow these methodologies to ensure safe and compliant disposal.

Protocol A: Solid Waste Disposal (Unused Reagent & Consumables)

This protocol applies to expired powders, contaminated weighing paper, spatulas, and empty reagent bottles.

  • Collection: Sweep up unused powder or gather contaminated consumables and place them into a leak-proof, high-density polyethylene (HDPE) container.

    • Validation Step: Ensure the container is chemically inert to halogenated aromatics; visual inspection should confirm no structural degradation or brittleness.

  • Labeling: Affix a hazardous waste label immediately upon the first addition of waste. Explicitly mark the container as "Hazardous Waste - Halogenated Organic Solid (Contains Iodine)".

  • Storage: Store the container in a designated Satellite Accumulation Area (SAA) at or near the point of generation (i.e., in the same room)[4].

    • Validation Step: Verify the SAA has secondary containment and that the total accumulated volume of hazardous waste in the lab does not exceed 50 gallons[4].

  • Submission: Cap tightly and submit a pickup request to your Environmental Health and Safety (EHS) department prior to reaching the 90-day accumulation limit.

Protocol B: Liquid Waste Disposal (Reaction Mixtures)

This protocol applies to solvent mixtures containing this compound (e.g., post-reaction mixtures from lithiation or cross-coupling steps).

  • Quenching: If the compound is part of an active reaction mixture, quench all reactive intermediates (such as LDA) completely at -78 °C before allowing the mixture to reach room temperature[1].

    • Validation Step: Verify quenching is complete by observing the cessation of gas evolution and ensuring no unexpected temperature spikes occur.

  • Segregation: Transfer the quenched mixture into a dedicated "Halogenated Solvent Waste" carboy.

    • Causality Check: Ensure no non-halogenated solvents are needlessly added to this carboy to prevent artificial inflation of disposal costs[5].

  • Compatibility Verification: Ensure no incompatible chemicals (such as strong inorganic acids like nitric acid or oxidizers) are present in the carboy[4].

    • Validation Step: If the waste stream history is unknown, perform a micro-scale compatibility test (mixing 1 mL of waste with 1 mL of the carboy contents) in a fume hood to check for exothermic reactions or gas evolution.

  • Storage & Venting: Cap the carboy securely. If there is any risk of residual gas evolution from quenched reactions, utilize a vented cap to prevent container over-pressurization and rupture.

Spill Response & Decontamination

In the event of an accidental release, immediate and methodical action is required to prevent respiratory irritation and environmental contamination.

  • Containment: Evacuate unnecessary personnel and don appropriate PPE (nitrile gloves, safety goggles, lab coat).

    • For Solid Spills: Lightly dampen the powder with a compatible, non-reactive solvent (e.g., isopropanol) to prevent the aerosolization of the irritant dust[3].

    • For Liquid Spills: Surround and cover the area with an inert, non-combustible absorbent (e.g., vermiculite or sand).

  • Collection: Use non-sparking tools to scoop the absorbed material or dampened powder into a hazardous waste bag or HDPE bucket.

  • Decontamination: Wash the affected surface with a detergent solution, followed by an ethanol wipe.

    • Validation Step: Visually inspect the surface to ensure no residual color or crystalline residue remains.

  • Disposal of Cleanup Materials: Because the cleanup materials are now contaminated with a halogenated compound, all wipes, absorbents, and PPE used during the cleanup must be disposed of as halogenated solid waste following Protocol A.

References

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Environmental Protection Agency (EPA).[Link]

  • Chemical Waste Management: Combining Compatible Used Organic Solvents. University of Louisville Department of Environmental Health and Safety.[Link]

  • Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts.[Link]

  • Optimization of TopoIV Potency, ADMET Properties, and hERG Inhibition of 5-Amino-1,3-dioxane-Linked Novel Bacterial Topoisomerase Inhibitors. The Ohio State University Chemistry.[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Iodo-6-methoxyquinoline
Reactant of Route 2
4-Iodo-6-methoxyquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.